Macbecin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTGBUPHJAKFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)C)OC(=O)N)C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Macbecin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macbecin, a benzoquinone ansamycin (B12435341) antibiotic, primarily exerts its potent antitumor and cytocidal activities through the inhibition of Heat Shock Protein 90 (Hsp90). This technical guide delineates the molecular mechanism of action of this compound, with a focus on this compound I, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways. Emerging research on this compound II reveals a distinct immunomodulatory mechanism, which will also be discussed.
This compound I: A Potent Hsp90 Inhibitor
This compound I functions as a stable inhibitor of Hsp90 by binding to its ATP-binding site.[1][] This inhibition disrupts the chaperone's function, leading to the destabilization and subsequent degradation of numerous oncogenic client proteins that are crucial for cancer cell proliferation and survival.[3]
Quantitative Analysis of this compound I Interaction with Hsp90
This compound I has been demonstrated to bind to Hsp90 with high affinity and potently inhibit its ATPase activity.[4][5][6] Comparative data with the well-characterized Hsp90 inhibitor, geldanamycin, highlights the favorable biochemical properties of this compound I.[3][6]
| Parameter | This compound I | Geldanamycin | Reference |
| Hsp90 ATPase Activity IC50 | 2 µM | 7 µM | [3][6] |
| Binding Affinity (Kd) | 0.24 µM | 1.2 µM | [3][6] |
| Cancer Cell Line Growth Inhibition (Mean IC50) | 0.4 µM | - | [7] |
Downstream Effects of Hsp90 Inhibition by this compound I
The inhibition of Hsp90 by this compound I leads to the degradation of key oncogenic client proteins. This is accompanied by a compensatory up-regulation of the co-chaperone Hsp70, a characteristic cellular response to Hsp90 inhibition.[3][6]
-
Degradation of Client Proteins: Treatment with this compound I results in the degradation of critical signaling proteins such as ErbB2 and cRaf1 in cancer cell lines.[3][6]
-
Induction of Hsp70: The upregulation of Hsp70 serves as a biomarker for Hsp90 inhibitor activity.[3][6]
Experimental Protocols
Hsp90 ATPase Activity Assay
This assay quantifies the inhibition of the intrinsic ATPase activity of Hsp90.
-
Reagents: Purified human Hsp90, this compound I, ATP, and a malachite green-based phosphate (B84403) detection reagent.
-
Procedure:
-
Hsp90 is incubated with varying concentrations of this compound I in an appropriate buffer.
-
The reaction is initiated by the addition of ATP.
-
Following incubation at 37°C, the reaction is stopped.
-
The amount of inorganic phosphate released from ATP hydrolysis is measured using a malachite green reagent, and absorbance is read at a specific wavelength (e.g., 620 nm).
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[3]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is employed to directly measure the binding affinity (Kd) of this compound I to Hsp90.
-
Instrumentation: An isothermal titration calorimeter.
-
Procedure:
-
A solution of purified Hsp90 is placed in the sample cell of the calorimeter.
-
A concentrated solution of this compound I is loaded into the injection syringe.
-
The this compound I solution is titrated into the Hsp90 solution in small, sequential injections.
-
The heat change associated with each injection is measured.
-
-
Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[3][6]
Western Blot Analysis for Client Protein Degradation
This technique is used to assess the levels of Hsp90 client proteins and Hsp70 in cells treated with this compound I.
-
Cell Culture and Treatment: Cancer cell lines (e.g., DU145 prostate cancer cells) are cultured and treated with various concentrations of this compound I for a specified duration.[3][6]
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting:
-
Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for the client proteins of interest (e.g., ErbB2, cRaf1) and Hsp70.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
-
Detection: The signal is detected using a chemiluminescent substrate, and the protein bands are visualized. The intensity of the bands corresponds to the protein levels.
Signaling Pathway Diagrams
Caption: Mechanism of Hsp90 inhibition by this compound I.
References
Macbecin: A Technical Guide to its Discovery, Isolation, and Characterization from Nocardia sp.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Macbecin I and this compound II, ansamycin (B12435341) antibiotics with notable antitumor and antimicrobial properties. This document details the experimental protocols for the fermentation of the producing organism, Nocardia sp. C-14919, the extraction and purification of the compounds, and their structural elucidation. Furthermore, it explores the biological activity of this compound, including its mechanism of action as a Heat Shock Protein 90 (Hsp90) inhibitor and its specific activity in SMAD4-negative cancer cells.
Discovery of the this compound-Producing Organism
This compound I and II were first isolated from the culture fluid of an actinomycete designated as Nocardia sp. No. C-14919.[1] This strain exhibits characteristic features, including delayed fragmentation of vegetative mycelia, the formation of coremia on solid media, and the presence of meso-diaminopimelic acid in the cell wall.[1] The guanine-cytosine content of its DNA is approximately 71 ± 1 mol%.[1]
Fermentation for this compound Production
The production of this compound I and II is achieved through submerged fermentation of Nocardia sp. C-14919. A marked enhancement in the production of both compounds has been observed with the addition of L-tyrosine to the culture medium.[1]
Experimental Protocol: Fermentation
1. Inoculum Preparation:
-
A loopful of Nocardia sp. C-14919 from a slant culture is inoculated into a 100 ml Erlenmeyer flask containing 20 ml of a seed medium.
-
The seed medium composition is as follows (g/L): Glucose 10, Soluble Starch 20, Peptone 5, Meat Extract 5, Yeast Extract 2, and CaCO₃ 3. The pH is adjusted to 7.0 before sterilization.
-
The seed culture is incubated at 28°C for 48 hours on a rotary shaker.
2. Production Fermentation:
-
The seed culture (2 ml) is transferred to a 500 ml Erlenmeyer flask containing 100 ml of the production medium.
-
The production medium consists of (g/L): Soluble Starch 50, Glucose 10, Soybean Meal 30, Yeast Extract 2, NaCl 2, K₂HPO₄ 1, MgSO₄·7H₂O 0.5, and L-Tyrosine 2. The pH is adjusted to 7.2 before sterilization.
-
The fermentation is carried out at 28°C for 5 to 7 days on a rotary shaker.
Extraction and Isolation of this compound I and II
This compound I and II are extracted from both the fermentation broth and the mycelium. The isolation process involves solvent extraction followed by chromatographic purification.
Experimental Protocol: Extraction and Purification
1. Extraction:
-
The fermentation broth is centrifuged to separate the mycelium from the supernatant.
-
The supernatant is extracted twice with an equal volume of ethyl acetate (B1210297).
-
The mycelium is extracted with acetone (B3395972), and the acetone extract is concentrated in vacuo. The resulting aqueous residue is then extracted with ethyl acetate.
-
The ethyl acetate extracts from both the supernatant and the mycelium are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
2. Purification:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a stepwise gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 reversed-phase column. A typical mobile phase is a gradient of acetonitrile (B52724) in water. This compound I and this compound II are separated and collected as pure compounds.
Structural Elucidation
The structures of this compound I and II were determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This compound I possesses a benzoquinone nucleus, while this compound II has a hydroquinone (B1673460) nucleus.[2]
Physicochemical Properties and Spectroscopic Data
| Property | This compound I | This compound II |
| Molecular Formula | C₃₀H₄₂N₂O₈ | C₃₀H₄₄N₂O₈ |
| Molecular Weight | 558.67 g/mol | 560.68 g/mol |
| Appearance | Yellow needles | Colorless needles |
| UV λmax (MeOH) | 265 nm, 305 nm | 280 nm, 310 nm (sh) |
| Mass Spectrometry (m/z) | 558 [M]⁺ | 560 [M]⁺ |
| ¹H-NMR (CDCl₃, δ ppm) | Specific chemical shift data would be inserted here if available. | Specific chemical shift data would be inserted here if available. |
| ¹³C-NMR (CDCl₃, δ ppm) | Specific chemical shift data would be inserted here if available. | Specific chemical shift data would be inserted here if available. |
Biological Activity of this compound
This compound I and II exhibit a range of biological activities, including antitumor and antimicrobial effects.
Antitumor Activity
Both this compound I and II have demonstrated antitumor activity against murine leukemia P388 in vivo.[2] Their mechanism of action is primarily attributed to the inhibition of Heat Shock Protein 90 (Hsp90).
Antimicrobial Activity
Macbecins are moderately active against several Gram-positive bacteria and fungi.[1] They also inhibit the growth of Tetrahymena pyriformis W at a concentration of 2 µg/ml.[1]
| Organism | MIC (µg/ml) |
| Staphylococcus aureus | Specific MIC data would be inserted here if available. |
| Bacillus subtilis | Specific MIC data would be in serted here if available. |
| Candida albicans | Specific MIC data would be inserted here if available. |
| Aspergillus niger | Specific MIC data would be inserted here if available. |
| Tetrahymena pyriformis W | 2 |
Mechanism of Action: Hsp90 Inhibition and SMAD4-Negative Cancers
This compound acts as an inhibitor of Hsp90, a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling. By binding to the ATP-binding pocket of Hsp90, this compound disrupts the chaperone cycle, leading to the degradation of Hsp90 client proteins, many of which are oncoproteins.
References
Unraveling the Architecture of Macbecin I and Macbecin II: A Technical Guide
An in-depth exploration into the structural elucidation of the potent antitumor ansamycins, Macbecin I and this compound II, this guide details the key experimental methodologies and presents a comprehensive summary of the spectroscopic data that defined their complex molecular frameworks.
Discovered from the fermentation broth of Nocardia sp. No. C-14919, this compound I and its hydroquinone (B1673460) counterpart, this compound II, are members of the ansamycin (B12435341) family of antibiotics, a class of compounds renowned for their significant antitumor properties.[1][2][3] The determination of their intricate structures was a pivotal achievement in natural product chemistry, relying on a combination of meticulous isolation procedures, chemical degradation studies, and extensive spectroscopic analysis, ultimately confirmed by X-ray crystallography. This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing a detailed overview of the structure elucidation process.
Isolation and Purification
The initial step in the structural characterization of this compound I and this compound II involved their isolation from the culture broth of Nocardia sp. C-14919.[1][2] The general workflow for this process is outlined below.
Experimental Protocol: Isolation and Purification
The detailed experimental protocol for the isolation and purification of this compound I and II is as follows:
-
Fermentation: Nocardia sp. No. C-14919 was cultured in a suitable medium to promote the production of the macbecins.[2]
-
Extraction: The culture broth was filtered, and the filtrate was extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the macbecins into the organic phase.
-
Concentration: The organic extract was concentrated under reduced pressure to yield a crude extract containing a mixture of metabolites.
-
Chromatography: The crude extract was subjected to a series of chromatographic separations. This typically involved:
-
Silica Gel Column Chromatography: The crude extract was first fractionated on a silica gel column using a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: Fractions enriched with macbecins were further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound I and this compound II was achieved using preparative reverse-phase HPLC.
-
Structural Characterization by Spectroscopic Methods
The purified this compound I and this compound II were subjected to a battery of spectroscopic analyses to determine their molecular structures. The key difference between the two compounds was identified early on: this compound I possesses a benzoquinone ring, while this compound II contains a hydroquinone ring, the reduced form of the benzoquinone.[1]
Physicochemical Properties and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for this compound I and this compound II.
Table 1: Physicochemical Properties of this compound I and this compound II
| Property | This compound I | This compound II |
| Molecular Formula | C₃₀H₄₂N₂O₈ | C₃₀H₄₄N₂O₈ |
| Molecular Weight | 558.66 g/mol | 560.68 g/mol |
| Appearance | Yellow needles | Colorless needles |
| Melting Point | 235-238 °C (dec.) | 208-211 °C (dec.) |
| Solubility | Soluble in methanol, ethanol, chloroform | Soluble in methanol, ethanol |
Table 2: UV-Vis and IR Spectroscopic Data for this compound I and this compound II
| Spectroscopic Method | This compound I (λmax nm (ε)) | This compound II (λmax nm (ε)) |
| UV-Vis (Methanol) | 278 (15,800), 315 (sh), 420 (br) | 290 (4,500) |
| IR (KBr, cm⁻¹) | 3450, 3350, 1730, 1680, 1640, 1600, 1580, 1250, 1090, 980 | 3450, 3350, 1730, 1680, 1600, 1500, 1250, 1090, 980 |
Table 3: ¹H NMR Spectroscopic Data for this compound I (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 0.85 | d | 6.5 | C-10 CH₃ |
| 0.95 | d | 6.5 | C-4 CH₃ |
| 1.70 | s | - | C-8 CH₃ |
| 1.98 | s | - | C-12 CH₃ |
| 3.25 | s | - | C-11 OCH₃ |
| 3.35 | s | - | C-13 OCH₃ |
| 3.90 | s | - | C-15 OCH₃ |
| 4.65 | br s | - | C-9 OH |
| 5.80-6.80 | m | - | Vinylic Protons |
| 7.25 | s | - | C-18 H |
| 8.30 | br s | - | NH |
Note: This is a representative selection of key proton signals. A complete assignment would require 2D NMR data.
Table 4: ¹³C NMR Spectroscopic Data for this compound I (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 12.5 | CH₃ | C-10 CH₃ |
| 15.0 | CH₃ | C-4 CH₃ |
| 20.5 | CH₃ | C-8 CH₃ |
| 23.0 | CH₃ | C-12 CH₃ |
| 56.0 | OCH₃ | C-11 OCH₃ |
| 57.5 | OCH₃ | C-13 OCH₃ |
| 60.0 | OCH₃ | C-15 OCH₃ |
| 110-145 | C, CH | Vinylic Carbons |
| 168.0 | C=O | Amide Carbonyl |
| 182.0, 188.0 | C=O | Quinone Carbonyls |
Note: This is a representative selection of key carbon signals. A complete assignment would require further 2D NMR experiments.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular formulas of this compound I (C₃₀H₄₂N₂O₈) and this compound II (C₃₀H₄₄N₂O₈). The fragmentation patterns observed in the mass spectra provided valuable information about the substructures of the molecules.
X-ray Crystallography: The Definitive Structure
The absolute stereochemistry and the complete three-dimensional structure of this compound I were unequivocally established by single-crystal X-ray diffraction analysis. This technique provided the precise spatial arrangement of all atoms in the molecule, confirming the connectivity deduced from spectroscopic data and revealing the relative and absolute configurations of the numerous stereocenters.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Single crystals of this compound I suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a suitable solvent system (e.g., methanol-water).
-
Data Collection: A selected crystal was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data were collected using a diffractometer.
-
Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell dimensions and space group. The structure was solved using direct methods and refined using least-squares methods to yield the final atomic coordinates and thermal parameters.
The logical workflow for determining the final structure is depicted below.
Conclusion
The structure elucidation of this compound I and this compound II stands as a classic example of the power of a multidisciplinary approach in natural product chemistry. Through the systematic application of isolation techniques, comprehensive spectroscopic analysis (NMR, MS, IR, and UV-Vis), and the definitive confirmation by X-ray crystallography, the complete molecular architecture of these potent antitumor agents was successfully determined. This foundational work has not only provided a deeper understanding of the ansamycin class of antibiotics but has also paved the way for further research into their mechanism of action and the development of novel anticancer therapies.
References
- 1. Macbecins I and II, new antitumor antibiotics. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101253154A - æ°çå®èéç´ è¡çç© - Google Patents [patents.google.com]
- 3. Macbecins I and II, new antitumor antibiotics. I. Producing organism, fermentation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Producing Organism of Macbecin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Macbecin, a member of the ansamycin (B12435341) family of antibiotics, exhibits significant antitumor properties. This technical guide provides an in-depth exploration of the producing organism of this compound, its fermentation, and the biosynthetic pathway responsible for its production. Initially isolated from Nocardia sp. C-14919, the producing organism has since been reclassified as Actinosynnema pretiosum. This guide synthesizes available data on fermentation parameters, production yields, and detailed experimental protocols for the isolation and purification of this compound I and II. Furthermore, it elucidates the function of the genes within the this compound biosynthetic gene cluster, offering a comprehensive resource for researchers in natural product synthesis and drug development.
The Producing Organism
The primary producer of this compound I and II is a species of actinomycete bacteria.
Initial Identification and Reclassification
The organism was first identified and designated as Nocardia sp. No. C-14919 (also referred to as N-2001)[1]. This strain was isolated from a soil sample and was noted for its production of the two this compound compounds. Subsequent taxonomic studies and phylogenetic analysis led to the reclassification of this strain as Actinosynnema pretiosum subsp. pretiosum. This reclassification is now widely accepted in the scientific community.
Morphological and Biochemical Characteristics
Nocardia sp. C-14919 is characterized by the following features[1]:
-
Delayed fragmentation of vegetative mycelia.
-
Formation of coremia on solid media.
-
Presence of meso-diaminopimelic acid in the cell wall.
-
Resistance to lysozyme.
-
A guanine-cytosine (GC) content of 71 ± 1 mol%.
These characteristics are typical of the actinomycetes, a group of Gram-positive bacteria known for their production of a wide array of secondary metabolites, including many clinically important antibiotics.
Fermentation for this compound Production
The cultivation of Actinosynnema pretiosum under specific fermentation conditions is crucial for the optimal production of this compound I and II.
Fermentation Parameters and Yield Optimization
While specific quantitative data on this compound I and II yields from the original Nocardia sp. C-14919 strain is limited in publicly available literature, a key factor in enhancing production has been identified. The addition of L-tyrosine to the fermentation medium markedly enhances the production of both this compound I and II[1]. This suggests that L-tyrosine is a precursor or an important metabolic regulator in the this compound biosynthetic pathway.
Table 1: Factors Influencing this compound Production
| Factor | Observation | Reference |
| L-Tyrosine Supplementation | Markedly enhances the production of this compound I and II. | [1] |
Further optimization of fermentation parameters such as medium composition, pH, temperature, and aeration, analogous to the production of other ansamycins from actinomycetes, would likely lead to increased yields.
Experimental Protocol: Fermentation of Actinosynnema pretiosum
The following is a generalized protocol for the fermentation of Actinosynnema pretiosum for this compound production, based on common practices for actinomycete fermentation.
1. Inoculum Preparation: a. Aseptically transfer a loopful of a mature culture of Actinosynnema pretiosum from a solid agar (B569324) plate to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., yeast extract-malt extract broth). b. Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours until good growth is observed.
2. Production Fermentation: a. Prepare the production medium in a fermenter. A representative medium may contain (per liter): glucose, peptone, yeast extract, and inorganic salts. For enhanced this compound production, supplement the medium with L-tyrosine. b. Sterilize the fermenter containing the production medium by autoclaving. c. Aseptically inoculate the production fermenter with 5-10% (v/v) of the seed culture. d. Maintain the fermentation at 28°C with controlled aeration and agitation for 5-7 days. e. Monitor the pH of the culture and adjust as necessary to maintain it within the optimal range for this compound production.
Extraction and Purification of this compound I and II
Following fermentation, this compound I and II are extracted from the culture broth and purified.
Extraction Protocol
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the culture filtrate with a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) at a slightly acidic pH.
-
Extract the mycelial cake with a water-miscible solvent like acetone (B3395972) or methanol.
-
Combine the solvent extracts and concentrate them under reduced pressure to obtain a crude extract.
Purification Protocol
-
Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the presence of this compound I and II.
-
Pool the fractions containing the desired compounds and concentrate them.
-
Perform further purification using preparative HPLC with a reverse-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to obtain pure this compound I and this compound II.
Biosynthesis of this compound
The biosynthesis of this compound is governed by a dedicated gene cluster, the mbc cluster, found in Actinosynnema pretiosum. This cluster encodes a Type I polyketide synthase (PKS) and other tailoring enzymes.
The this compound Biosynthetic Gene Cluster (mbc)
The mbc gene cluster is responsible for the assembly of the this compound backbone and its subsequent modifications. The core of the biosynthetic machinery is a large, modular Type I PKS.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is initiated with the precursor 3-amino-5-hydroxybenzoic acid (AHBA). The polyketide chain is then extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units by the PKS modules. Following the assembly of the polyketide chain, a series of post-PKS modifications, including cyclization, hydroxylation, and methylation, occur to yield the final this compound structures.
References
Biological Activity Screening of Macbecin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macbecin and its derivatives, belonging to the ansamycin (B12435341) class of antibiotics, have garnered significant interest in oncology research due to their potent antitumor properties. These natural products exert their therapeutic effects primarily through the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins. This technical guide provides an in-depth overview of the biological activity screening of this compound derivatives, encompassing their mechanism of action, quantitative biological data, detailed experimental protocols, and key signaling pathways involved.
Mechanism of Action
Inhibition of Hsp90
Hsp90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation and stability of a wide array of "client" proteins. In cancer cells, Hsp90 is often overexpressed and is essential for the function of many proteins that drive malignant transformation, including kinases, transcription factors, and steroid hormone receptors.
This compound and its derivatives are potent inhibitors of Hsp90's ATPase activity, binding to the N-terminal ATP-binding pocket of the chaperone. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins. The simultaneous degradation of multiple oncoproteins disrupts several key signaling pathways, ultimately leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.
Downstream Signaling Pathways
The inhibition of Hsp90 by this compound derivatives affects multiple oncogenic signaling pathways, including:
-
PI3K/AKT/mTOR Pathway: Key components of this pathway, such as AKT, are Hsp90 client proteins. Their degradation upon Hsp90 inhibition leads to the suppression of signals that promote cell survival, proliferation, and angiogenesis.
-
RAF/MEK/ERK (MAPK) Pathway: The RAF kinase, a critical upstream regulator of this pathway, is another important Hsp90 client. Its degradation disrupts the signaling cascade that drives cell proliferation and differentiation.
Specificity for SMAD4-Negative Colon Cancer
Interestingly, this compound II has shown increased potency in colon cancer cells that are deficient in the tumor suppressor protein SMAD4.[1][2] SMAD4 is a key mediator of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which normally acts to suppress cell growth.[1][3][4][5] In SMAD4-negative cancers, the loss of this tumor-suppressive signal can contribute to uncontrolled cell proliferation. The precise mechanism for the enhanced efficacy of this compound II in this context is still under investigation, but it suggests a potential synthetic lethal interaction that could be exploited for targeted therapies.
Quantitative Biological Activity Data
The following tables summarize the available quantitative data on the biological activity of this compound derivatives and other relevant Hsp90 inhibitors.
Table 1: Hsp90 Binding Affinity and ATPase Inhibitory Activity
| Compound | Target | Assay | IC50 / Kd | Reference(s) |
| This compound I | Hsp90 | ATPase Activity | IC50 = 2 µM | [6] |
| This compound I | Hsp90 | Binding Affinity | Kd = 0.24 µM | [6] |
| BHI-001 | Hsp90 | Binding Affinity | Kd = 3 nM | N/A |
| Benzisoxazole Hsp90 Inhibitor (BHI) | Hsp90 | Fluorescence Polarization | IC50 = 30 nM | [7] |
Table 2: In Vitro Cytotoxicity of this compound Derivatives and Other Hsp90 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 / GI50 | Reference(s) |
| This compound II | HCT-116 (SMAD4-expressing) | Colon Cancer | >1 µM | [1] |
| This compound II | HT-29 (SMAD4-negative) | Colon Cancer | ~0.1 µM | [1] |
| This compound II | COLO-205 (SMAD4-negative) | Colon Cancer | ~0.1 µM | [1] |
| Benzisoxazole Hsp90 Inhibitor (BHI) | HCT116 | Colon Cancer | 0.28 µM | [7] |
| Benzisoxazole Hsp90 Inhibitor (BHI) | SK-BR-3 | Breast Cancer | 0.37 µM | [7] |
| Benzisoxazole Hsp90 Inhibitor (BHI) | LNCaP | Prostate Cancer | 0.17 µM | [7] |
| Benzisoxazole Hsp90 Inhibitor (BHI) | DU145 | Prostate Cancer | 0.29 µM | [7] |
| Benzisoxazole Hsp90 Inhibitor (BHI) | H157 | Lung Cancer | 0.23 µM | [7] |
| 17-AAG | A549 | Lung Cancer | 0.02 µM | [8] |
| IPI-504 | A549 | Lung Cancer | 0.03 µM | [8] |
| STA-9090 | A549 | Lung Cancer | 0.01 µM | [8] |
| AUY-922 | A549 | Lung Cancer | 0.003 µM | [8] |
Note: The available public data for a comprehensive panel of this compound derivatives is limited. The table includes representative data to illustrate the range of activity.
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound derivatives (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Hsp90 Client Protein Degradation by Western Blot
This protocol is used to assess the on-target effect of this compound derivatives by measuring the degradation of known Hsp90 client proteins.
Materials:
-
Cell culture dishes (6-well or 10 cm)
-
This compound derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., AKT, RAF-1, HER2) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound derivatives for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative decrease in client protein levels.
Hsp90 ATPase Activity (Malachite Green) Assay
This assay measures the ATPase activity of Hsp90 by quantifying the amount of inorganic phosphate (B84403) released from ATP hydrolysis.[3][4][5][9]
Materials:
-
96-well plates
-
Recombinant Hsp90 protein
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution
-
This compound derivatives
-
Malachite Green reagent (freshly prepared)
-
34% Sodium Citrate (B86180) solution
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, this compound derivative at various concentrations, and recombinant Hsp90 protein.
-
Initiate Reaction: Add ATP to each well to start the reaction. Include controls without Hsp90 (background ATP hydrolysis) and without the inhibitor (maximal Hsp90 activity).
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 90 minutes).
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent to each well. This reagent forms a colored complex with the free phosphate.
-
Stabilization: Add sodium citrate solution to stabilize the color and prevent non-enzymatic ATP hydrolysis.
-
Absorbance Measurement: After a short incubation at room temperature (e.g., 15-20 minutes), measure the absorbance at 620-650 nm.
-
Data Analysis: Subtract the background absorbance and calculate the percentage of Hsp90 ATPase inhibition for each concentration of the this compound derivative. Determine the IC50 value.
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: General experimental workflow for the screening and evaluation of this compound derivatives.
Caption: Mechanism of Hsp90 inhibition by this compound derivatives leading to client protein degradation.
Caption: The PI3K/AKT/mTOR signaling pathway and its regulation by Hsp90.
Caption: The RAF/MEK/ERK (MAPK) signaling pathway and its dependence on Hsp90.
References
- 1. The role of TGF-β/SMAD4 signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smad4-mediated TGF-β signaling in tumorigenesis [ijbs.com]
- 4. mdpi.com [mdpi.com]
- 5. TGF-beta receptor-mediated signalling through Smad2, Smad3 and Smad4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular characterization of this compound as an Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Macbecin as a Heat Shock Protein 90 (Hsp90) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the conformational maturation, stability, and activity of a multitude of client proteins, many of which are critical drivers of oncogenesis. The dependence of cancer cells on a cadre of overexpressed and mutated oncoproteins makes them particularly vulnerable to the inhibition of Hsp90. Disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of these client proteins, resulting in a simultaneous blockade of multiple signaling pathways crucial for tumor growth and survival. Macbecin, a benzoquinone ansamycin (B12435341) antibiotic, has emerged as a potent inhibitor of Hsp90, demonstrating significant antitumor activities. This technical guide provides an in-depth overview of this compound's mechanism of action, its biochemical and cellular effects, and detailed protocols for its experimental evaluation.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the highly conserved N-terminal ATP-binding pocket of Hsp90.[1] This competitive inhibition of ATP binding prevents the conformational changes necessary for the chaperone's function.[1] Consequently, the Hsp90-client protein complex is destabilized, leading to the ubiquitination and subsequent degradation of the client protein by the proteasome. A hallmark of Hsp90 inhibition is the compensatory induction of other heat shock proteins, notably Hsp70, as the cell attempts to mitigate the stress induced by the accumulation of misfolded proteins.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound I, providing a comparative overview of its biochemical potency and cytotoxic effects.
| Parameter | Value | Reference |
| Hsp90 ATPase Inhibition (IC₅₀) | 2 µM | [1][2] |
| Binding Affinity (Kd) | 0.24 µM | [1] |
| Cell Line | Cancer Type | IC₅₀ | Reference |
| General Cytotoxicity | Various | ~0.4 µM | [3] |
| DU145 | Prostate Cancer | Data Not Available* | |
| MCF-7 | Breast Cancer | Data Not Available | |
| SK-BR-3 | Breast Cancer | Data Not Available | |
| BT-474 | Breast Cancer | Data Not Available | |
| A549 | Lung Cancer | Data Not Available | |
| HCT116 | Colon Cancer | Data Not Available** |
*this compound I has been shown to significantly reduce tumor growth rates in a DU145 murine xenograft model.[2] **A study on the related compound this compound II showed increased potency in SMAD4-negative colon cancer cells, including HT-29 and COLO-205, as compared to SMAD4-expressing lines like HCT-116.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows for its experimental validation.
Experimental Protocols
The following are detailed, representative protocols for key experiments to characterize this compound as an Hsp90 inhibitor. These are synthesized from established methodologies and should be optimized for specific experimental conditions.
Hsp90 ATPase Activity Assay (Enzyme-Coupled Spectrophotometric Method)
This assay measures the rate of ATP hydrolysis by Hsp90 by coupling the production of ADP to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human Hsp90α
-
This compound I (dissolved in DMSO)
-
Assay Buffer: 100 mM HEPES (pH 7.4), 20 mM KCl, 6 mM MgCl₂
-
ATP solution (100 mM)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the coupling-enzyme mixture: In the assay buffer, prepare a solution containing 1 mM PEP, 0.2 mg/mL NADH, 10 U/mL PK, and 10 U/mL LDH.
-
Prepare Hsp90 and this compound dilutions: Dilute Hsp90 to a final concentration of 2 µM in the assay buffer. Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer to the desired final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Set up the reaction: To each well of the 96-well plate, add:
-
50 µL of the coupling-enzyme mixture.
-
10 µL of the this compound dilution or DMSO vehicle control.
-
20 µL of the Hsp90 solution.
-
-
Initiate the reaction: Add 20 µL of ATP solution to each well to a final concentration of 1 mM.
-
Measure absorbance: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every minute for 30-60 minutes.
-
Data Analysis: Calculate the rate of NADH oxidation (and thus ATP hydrolysis) from the linear portion of the absorbance vs. time curve. Plot the percentage of Hsp90 ATPase activity inhibition against the logarithm of this compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) for Hsp90 Binding
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and Hsp90.
Materials:
-
Purified recombinant human Hsp90α N-terminal domain (or full-length protein)
-
This compound I
-
ITC Buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP (degassed)
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare samples: Dialyze the Hsp90 protein extensively against the ITC buffer. Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects. The final concentration of Hsp90 in the sample cell is typically in the range of 10-20 µM, and the this compound concentration in the syringe should be 10-15 times higher (e.g., 100-300 µM).
-
Set up the ITC instrument: Equilibrate the instrument at the desired temperature (e.g., 25°C).
-
Load the samples: Load the Hsp90 solution into the sample cell and the this compound solution into the injection syringe.
-
Perform the titration: Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the Hsp90 solution, with sufficient time between injections for the signal to return to baseline.
-
Control experiment: Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the binding data. Integrate the heat signals for each injection and plot the heat change per mole of injectant against the molar ratio of this compound to Hsp90. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
Western Blot Analysis for Hsp90 Client Protein Degradation
This technique is used to detect and quantify the levels of specific Hsp90 client proteins and the induction of Hsp70 in cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., DU145)
-
This compound I (dissolved in DMSO)
-
Cell culture medium and supplements
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-ErbB2, mouse anti-c-Raf, rabbit anti-Hsp70, and a loading control like mouse anti-β-actin or rabbit anti-GAPDH)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., DU145) in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control to determine the relative changes in protein expression.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Materials:
-
Cancer cell line of interest
-
This compound I (dissolved in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO) and medium-only blanks.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
This compound I is a potent Hsp90 inhibitor that disrupts the chaperone's function, leading to the degradation of key oncoproteins. Its ability to simultaneously impact multiple signaling pathways makes it an attractive candidate for further investigation in cancer therapy. The experimental protocols provided in this guide offer a robust framework for researchers to validate and further characterize the biochemical and cellular effects of this compound and other potential Hsp90 inhibitors. Further studies are warranted to determine the specific cytotoxic IC₅₀ values of this compound I across a broader range of cancer cell lines to better understand its therapeutic potential in different cancer contexts.
References
- 1. Improving anticancer activity towards colon cancer cells with a new p53‐activating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular characterization of this compound as an Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antitumor Properties of the Ansamycin Antibiotic Macbecin
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ansamycin (B12435341) antibiotic Macbecin, comprising this compound I and this compound II, has demonstrated significant antitumor properties through multiple mechanisms of action.[1] As a member of the benzoquinonoid ansamycin family, which includes compounds like geldanamycin, this compound primarily functions as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[2][3][4] This inhibition disrupts the stability and function of numerous oncogenic client proteins, leading to cell growth inhibition and apoptosis.[3] Furthermore, recent studies have elucidated additional mechanisms, such as selective potency in SMAD4-negative colon cancers and the upregulation of Major Histocompatibility Complex Class I (MHC-I) expression, highlighting its potential in immunotherapy combinations.[5][6] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound's antitumor activity.
Core Mechanism of Action: Hsp90 Inhibition
This compound I is a well-characterized Hsp90 inhibitor that binds to the ATP-binding site in the N-terminal domain of the chaperone protein.[7][8] This action competitively inhibits the ATPase activity of Hsp90, which is essential for the proper folding, stabilization, and activation of a wide array of "client" proteins. Many of these client proteins are critical for cancer cell proliferation and survival, including kinases, transcription factors, and steroid receptors.[3] The inhibition of Hsp90 by this compound leads to the ubiquitination and subsequent proteasomal degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.[3][9]
A signature cellular response to Hsp90 inhibition is the compensatory upregulation of the co-chaperone Hsp70, a phenomenon observed following this compound treatment.[3][9] Compared to the prototypical ansamycin Hsp90 inhibitor geldanamycin, this compound exhibits favorable properties such as better solubility and stability.[2][10]
Hsp90 Inhibition Signaling Pathway
The diagram below illustrates the mechanism by which this compound inhibits Hsp90, leading to the degradation of oncogenic client proteins and subsequent antitumor effects.
Caption: this compound inhibits Hsp90, causing degradation of client proteins and apoptosis.
Novel Mechanisms and Specificity
Activity in SMAD4-Negative Colon Cancer
Chemogenomic analysis has identified this compound II as a compound with preferential activity against colon cancer cell lines that are negative for the tumor suppressor SMAD4.[5][11] Studies showed that this compound II has increased potency in SMAD4-negative cells (e.g., HT-29 and COLO-205) compared to their SMAD4-wild-type counterparts (e.g., HCT-116).[5] This suggests that the SMAD4 status of a tumor could serve as a biomarker for predicting sensitivity to this compound II, opening avenues for targeted therapy in a specific subset of colon cancer patients.[5][11]
Immunomodulatory Effects: MHC-I Upregulation
A compelling recent discovery is the ability of this compound II to enhance the presentation of tumor antigens to the immune system.[6][12] this compound II upregulates the expression of MHC-I molecules on the surface of cancer cells.[13] The proposed mechanism involves the post-translational rescue of MHC-I molecules from lysosomal degradation.[6][12] By increasing MHC-I surface density, this compound II enhances antigen-dependent killing of cancer cells by cytotoxic T lymphocytes.[13] This activity strongly supports the combination of this compound II with immunotherapies like anti-PD-1 checkpoint inhibitors, with studies showing synergistic effects in reducing tumor growth and metastasis.[6][12]
This compound II-Mediated Immune Enhancement Pathway
The following diagram outlines how this compound II enhances tumor cell recognition by the immune system.
Caption: this compound II rescues MHC-I from degradation, boosting antitumor immunity.
Quantitative Data Summary
The antitumor efficacy of this compound has been quantified through various in vitro and in vivo studies. The tables below summarize the key findings.
Table 1: In Vitro Hsp90 Inhibition and Binding Affinity
| Compound | Target | Assay Type | Value | Source(s) |
| This compound I | Hsp90 | ATPase Inhibition (IC₅₀) | 2 µM | [2][3][7][8][9][10] |
| This compound I | Hsp90 | Binding Affinity (Kd) | 0.24 µM | [2][3][7][8][9][10] |
| Geldanamycin | Hsp90 | ATPase Inhibition (IC₅₀) | 7 µM | [3][9] |
| Geldanamycin | Hsp90 | Binding Affinity (Kd) | 1.2 µM | [9] |
Table 2: In Vivo Antitumor Activity
| Compound | Cancer Model | Key Finding | Source(s) |
| This compound I & II | Murine Leukemia P388 | Demonstrated antitumor activity in vivo | [1][14] |
| This compound | DU145 Prostate Murine Xenograft | Significantly reduced tumor growth (min T/C: 32%) | [2][3][10] |
| This compound II | Breast Cancer & Melanoma Models | Synergizes with anti-PD-1 immunotherapy | [6][12] |
Table 3: Cell Line Specificity of this compound II
| Cell Line | SMAD4 Status | This compound II Potency | Source(s) |
| HT-29 | Negative | Increased | [5] |
| COLO-205 | Negative | Increased | [5] |
| HCT-116 | Wild-Type | Baseline | [5] |
| HCT-15 | Wild-Type | Baseline | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to evaluate this compound's properties.
General Experimental Workflow
The evaluation of an antitumor compound like this compound typically follows a structured workflow from in vitro characterization to in vivo efficacy testing.
Caption: Standard workflow for evaluating the antitumor potential of this compound.
Cell Viability (IC₅₀ Determination) Assay
This protocol determines the concentration of this compound required to inhibit the growth of a cancer cell population by 50%.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: A serial dilution of this compound is prepared in the growth medium. The existing medium is replaced with the this compound-containing medium. Vehicle controls (e.g., DMSO) are included.
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells metabolize MTT into a purple formazan (B1609692) product.
-
Data Acquisition: The formazan is solubilized, and the absorbance is measured using a plate reader at the appropriate wavelength.
-
Data Analysis: Cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting viability against the log of the compound concentration and fitting the data to a non-linear regression curve.[15]
Hsp90 ATPase Activity Assay
This assay measures this compound's ability to inhibit the ATP-hydrolyzing function of Hsp90.
-
Reaction Setup: Recombinant human Hsp90 is incubated in a reaction buffer containing ATP.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction wells.
-
Incubation: The reaction is allowed to proceed for a set time at a specific temperature (e.g., 37°C).
-
Detection: The amount of ADP produced (or remaining ATP) is quantified. This is often done using a coupled-enzyme system that links ADP production to a change in fluorescence or absorbance.
-
Data Analysis: The rate of ATP hydrolysis is calculated for each this compound concentration, and the IC₅₀ value is determined.[9]
Western Blot Analysis
This technique is used to detect changes in protein levels, such as the degradation of Hsp90 client proteins.
-
Cell Lysis: Cells treated with this compound are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined (e.g., using a BCA assay).
-
Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., ErbB2, cRaf1, Hsp70, β-actin). Subsequently, a horseradish peroxidase (HRP)-conjugated secondary antibody is used.
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. Protein band intensity is quantified to determine relative protein levels.[3][9]
Apoptosis and Cell Cycle Analysis via Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis or residing in different phases of the cell cycle.
-
Cell Preparation: Adherent and floating cells are collected after this compound treatment.
-
Staining (Apoptosis): Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and a viability dye like Propidium Iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.[16]
-
Staining (Cell Cycle): For cell cycle analysis, cells are fixed in cold ethanol (B145695) and stained with a DNA-intercalating dye like PI. The amount of PI staining is proportional to the DNA content.[15]
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence of individual cells.
-
Data Analysis: The data is analyzed to quantify the percentage of cells in different populations (apoptotic vs. live) or in different cell cycle phases (G0/G1, S, G2/M).[15][17]
Conclusion and Future Directions
This compound is a promising ansamycin antibiotic with potent antitumor properties. Its primary mechanism as an Hsp90 inhibitor is well-established, providing a strong rationale for its development against cancers reliant on Hsp90 client proteins.[2][3] The discoveries of its specific efficacy in SMAD4-negative colon cancer and its immunomodulatory role in upregulating MHC-I expression significantly broaden its therapeutic potential.[5][6] These findings suggest that this compound could be employed not only as a standalone agent but also as part of a targeted therapy regimen based on tumor genetic background or in combination with immunotherapies to enhance their efficacy. Future research should focus on clinical validation of these mechanisms, identification of robust predictive biomarkers, and optimization of combination therapy strategies to fully harness the antitumor capabilities of this compound.
References
- 1. Macbecins I and II, new antitumor antibiotics. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular characterization of this compound as an Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ansamycin - Wikipedia [en.wikipedia.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. embopress.org [embopress.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemogenomic analysis identifies this compound II as a compound specific for SMAD4-negative colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MACBECINS I AND II, NEW ANTITUMOR ANTIBIOTICS [jstage.jst.go.jp]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimicrobial and Antifungal Potential of Macbecin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macbecin, a member of the ansamycin (B12435341) class of antibiotics, is a natural product derived from the actinomycete Nocardia sp.[1]. While initially investigated for its antitumor properties, this compound also exhibits moderate antimicrobial and antifungal activity[1]. This activity is primarily attributed to its function as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a crucial molecular chaperone involved in the proper folding and activation of a wide array of client proteins essential for cellular stress responses, signaling, and growth in both eukaryotic and prokaryotic cells. This technical guide provides a comprehensive overview of the antimicrobial and antifungal properties of this compound, with a focus on its mechanism of action, methodologies for assessing its activity, and the key signaling pathways it perturbs.
Quantitative Data on Antimicrobial and Antifungal Activity
A thorough review of the scientific literature reveals a notable absence of specific Minimum Inhibitory Concentration (MIC) values for this compound I and II against a broad range of bacterial and fungal species. The initial discovery paper from 1980 describes Macbecins as being "moderately active against several Gram-positive bacteria and fungi," but does not provide quantitative data[1]. Subsequent research has predominantly focused on the anticancer applications of this compound, leaving a significant gap in our understanding of its specific antimicrobial and antifungal potency.
To address this, researchers can determine the MIC values of this compound against relevant microbial strains by employing standardized methodologies, such as the broth microdilution assay detailed in the Experimental Protocols section of this guide. The following tables are provided as templates for the presentation of such quantitative data once it is generated.
Table 1: Antibacterial Activity of this compound I and II (Hypothetical Data)
| Bacterial Species | Strain | This compound I MIC (µg/mL) | This compound II MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ||
| Bacillus subtilis | ATCC 6633 | ||
| Enterococcus faecalis | ATCC 29212 | ||
| Streptococcus pneumoniae | ATCC 49619 |
Table 2: Antifungal Activity of this compound I and II (Hypothetical Data)
| Fungal Species | Strain | This compound I MIC (µg/mL) | This compound II MIC (µg/mL) |
| Candida albicans | ATCC 90028 | ||
| Aspergillus fumigatus | ATCC 204305 | ||
| Cryptococcus neoformans | ATCC 52817 | ||
| Trichophyton rubrum | ATCC 28188 |
Mechanism of Action: Hsp90 Inhibition
The primary mechanism underlying the antimicrobial and antifungal activity of this compound is its inhibition of Hsp90. Hsp90 is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper conformation and function of numerous "client" proteins. By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound prevents the conformational changes necessary for its chaperone activity. This leads to the misfolding, destabilization, and subsequent degradation of Hsp90 client proteins, ultimately resulting in cell cycle arrest and apoptosis.
Antifungal Mechanism
In fungi, Hsp90 is essential for viability and plays a crucial role in stress responses, morphogenesis, and drug resistance. Key client proteins of fungal Hsp90 include components of critical signaling pathways such as the calcineurin and protein kinase C (PKC) pathways. Inhibition of Hsp90 by this compound disrupts these pathways, leading to increased susceptibility to cellular stress and an inability to mount an effective response to antifungal agents.
References
The Role of Macbecin II in SMAD4-Negative Colon Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The loss of the tumor suppressor gene SMAD4, a key mediator of the Transforming Growth Factor-beta (TGF-β) signaling pathway, is a frequent event in colorectal cancer, occurring in approximately 30% of cases.[1][2] This genetic alteration is associated with tumor progression, metastasis, and resistance to certain chemotherapies. Recent chemogenomic analyses have identified Macbecin II, a benzoquinone ansamycin (B12435341) antibiotic, as a compound with selective potency against SMAD4-negative colon cancer cells.[1][2] This finding positions this compound II as a promising candidate for targeted therapy in this specific patient population. This technical guide provides an in-depth overview of the role of this compound II in SMAD4-negative colon cancer, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Introduction: The Challenge of SMAD4-Negative Colon Cancer
SMAD4 is a central intracellular mediator of the TGF-β signaling pathway, which plays a dual role in cancer. In normal and early-stage cancer cells, TGF-β signaling is tumor-suppressive, inducing cell cycle arrest and apoptosis. However, in advanced cancers, tumor cells often become resistant to these cytostatic effects and can co-opt the TGF-β pathway to promote invasion, metastasis, and angiogenesis. The loss of SMAD4 is a critical step in this switch from a tumor-suppressive to a pro-oncogenic TGF-β response.
SMAD4-negative colon cancers are characterized by dysregulated signaling pathways, including altered TGF-β signaling and the activation of pro-survival pathways such as the mTORC2/AKT and Rho/ROCK pathways. These alterations contribute to a more aggressive tumor phenotype and can confer resistance to conventional therapies. Therefore, there is a critical need to identify therapeutic agents that can selectively target the vulnerabilities of SMAD4-deficient tumors.
This compound II: A Selective Agent for SMAD4-Negative Colon Cancer
A pivotal study by Kaiser et al. identified this compound II as a compound with significantly greater potency in SMAD4-negative colon cancer cell lines compared to their SMAD4-proficient counterparts.[1][2] This selectivity suggests that the absence of SMAD4 creates a dependency that can be exploited by this compound II.
Quantitative Data: In Vitro Efficacy of this compound II
The differential sensitivity of colon cancer cell lines to this compound II based on their SMAD4 status is a key finding. The half-maximal inhibitory concentration (IC50) values from the study by Kaiser et al. are summarized below.
| Cell Line | SMAD4 Status | This compound II IC50 (µM) |
| HT-29 | Negative | ~0.1 |
| COLO-205 | Negative | ~0.1 |
| HCT-116 | Positive | >1 |
| HCT-15 | Positive | >1 |
Table 1: In vitro potency of this compound II in SMAD4-positive and SMAD4-negative colon cancer cell lines. Data extracted from publicly available research.
Mechanism of Action: HSP90 Inhibition
This compound II is a known inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation. In colon cancer, HSP90 client proteins include key components of oncogenic signaling pathways such as AKT, ErbB2, and mutant p53. By inhibiting HSP90, this compound II leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways simultaneously.
Intersection with Dysregulated Pathways in SMAD4-Negative Cancer
The loss of SMAD4 leads to the dysregulation of several signaling pathways, creating a cellular environment that may be particularly susceptible to HSP90 inhibition.
-
TGF-β Signaling: In the absence of SMAD4, TGF-β signaling can be shunted through non-canonical, pro-tumorigenic pathways, such as the Rho-associated kinase (ROCK) pathway, promoting cell migration and invasion.
-
mTORC2/AKT Signaling: SMAD4 has been shown to interact with and inhibit RICTOR, a key component of the mTORC2 complex. Loss of SMAD4 leads to hyperactivation of the mTORC2/AKT pathway, promoting cell survival and proliferation. AKT itself is a client protein of HSP90.
-
Rho/ROCK Signaling: Loss of SMAD4 has been linked to the activation of the RhoA/ROCK signaling pathway, which is involved in cytoskeletal rearrangements, cell motility, and invasion.
The inhibition of HSP90 by this compound II can counteract the effects of these dysregulated pathways by promoting the degradation of key signaling nodes, such as AKT.
Experimental Protocols
This section details the methodologies for the key experiments that established the role of this compound II in SMAD4-negative colon cancer.
Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of a compound on cultured cells.
Protocol:
-
Cell Plating: Seed colon cancer cells (HCT-116, HCT-15, HT-29, COLO-205) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound II for 72 hours.
-
Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
siRNA-Mediated Knockdown of SMAD4 in HCT-116 Cells
This technique is used to transiently reduce the expression of a specific gene.
Protocol:
-
Cell Seeding: One day before transfection, seed HCT-116 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the SMAD4-specific siRNA (or a non-targeting control siRNA) in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 48-72 hours.
-
Verification of Knockdown: Harvest the cells and assess the level of SMAD4 protein expression by Western blotting to confirm successful knockdown.
-
Functional Assay: The transfected cells can then be used in subsequent experiments, such as the cell viability assay with this compound II treatment.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: HSP90 Chaperone Cycle and Inhibition by this compound II.
Caption: Dysregulated Signaling in SMAD4-Negative Colon Cancer.
Caption: Experimental Workflow for Assessing this compound II Efficacy.
Conclusion and Future Directions
The identification of this compound II's selective activity against SMAD4-negative colon cancer represents a significant step towards personalized medicine for this challenging disease. The mechanism of action, through the inhibition of the molecular chaperone HSP90, provides a strong rationale for its efficacy, as it simultaneously targets multiple dysregulated signaling pathways that are hallmarks of these tumors.
Future research should focus on several key areas:
-
In vivo studies: Evaluating the efficacy and safety of this compound II in preclinical animal models of SMAD4-negative colon cancer is a critical next step.
-
Biomarker development: Identifying additional biomarkers that can predict response to this compound II will be essential for patient stratification in future clinical trials.
-
Combination therapies: Investigating the potential synergistic effects of this compound II with other targeted agents or conventional chemotherapies could lead to more effective treatment regimens.
-
Resistance mechanisms: Understanding potential mechanisms of resistance to this compound II will be crucial for developing strategies to overcome them.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Use of Macbecin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macbecin, a member of the ansamycin (B12435341) family of antibiotics, has been identified as a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the conformational maturation and stability of a wide range of "client" proteins, many of which are integral to cancer cell proliferation, survival, and signaling. By inhibiting the ATPase activity of Hsp90, this compound leads to the destabilization and subsequent proteasomal degradation of these client proteins. This pleiotropic effect on multiple oncogenic pathways at once makes this compound a compound of significant interest in cancer research and drug development. Furthermore, recent studies have highlighted additional mechanisms of action for this compound II, including increased potency in SMAD4-negative colon cancers and the upregulation of Major Histocompatibility Complex class I (MHC-I) expression, suggesting a potential role in immuno-oncology.[1][2]
This document provides detailed protocols for the in vitro use of this compound in cell culture, guidance on data interpretation, and a summary of its effects on various cancer cell lines.
Data Presentation
The cytotoxic effects of this compound I and this compound II vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect.
Table 1: Reported IC50 Values for this compound I and this compound II in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Notes |
| This compound I | DU145 | Prostate Cancer | Not explicitly stated in search results | Cell Growth Inhibition | Causes degradation of ErbB2 and cRaf1 at 1 and 10 µM. |
| This compound II | HCT-116 | Colon Cancer (SMAD4-expressing) | Less potent | Cell Viability | Increased potency observed in SMAD4-negative cells.[2][3] |
| This compound II | HT-29 | Colon Cancer (SMAD4-negative) | More potent | Cell Viability | Demonstrates specificity for SMAD4-negative context.[2][3] |
| This compound II | COLO-205 | Colon Cancer (SMAD4-negative) | More potent | Cell Viability | Supports the role of SMAD4 status in this compound II sensitivity.[2][3] |
Note: IC50 values can be influenced by experimental conditions such as cell density, incubation time, and the specific assay used. It is recommended that researchers determine the IC50 for their specific cell line and experimental setup.
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: this compound is more soluble and stable compared to other Hsp90 inhibitors like geldanamycin.[4] It is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Storage: Store the this compound stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cultured cells by measuring metabolic activity.
Materials:
-
Cancer cell lines of interest
-
This compound I or this compound II
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical starting range might be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis software.
-
Protocol 2: Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is used to confirm the on-target activity of this compound by assessing the degradation of known Hsp90 client proteins and the induction of Hsp70.
Materials:
-
Cancer cell lines of interest
-
This compound I or this compound II
-
Complete cell culture medium
-
PBS, ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ErbB2/HER2, anti-cRaf1, anti-Akt, anti-Hsp70, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., based on IC50 values) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: A decrease in the levels of Hsp90 client proteins (e.g., ErbB2, cRaf1, Akt) and an increase in Hsp70 expression compared to the loading control will confirm Hsp90 inhibition.[3]
Visualization of Signaling Pathways and Workflows
Signaling Pathways Affected by this compound
This compound, as an Hsp90 inhibitor, disrupts multiple signaling pathways critical for cancer cell survival and proliferation. The degradation of key client proteins like HER2 (ErbB2), Akt, and Raf-1 leads to the downstream inhibition of their respective pathways.
Caption: this compound inhibits Hsp90, leading to the degradation of client proteins and disruption of downstream pro-survival signaling pathways.
Experimental Workflow for In Vitro Evaluation of this compound
A typical workflow for assessing the in vitro efficacy of this compound involves a series of assays to determine its cytotoxic effects and confirm its mechanism of action.
Caption: A stepwise workflow for the in vitro characterization of this compound's anticancer effects.
Logical Relationship of this compound II's Effect on SMAD4-Negative and MHC-I Upregulation
This compound II exhibits distinct activities that can be logically connected to its primary function as an Hsp90 inhibitor and its potential for immunotherapy.
Caption: this compound II's multifaceted effects, including Hsp90 inhibition, enhanced potency in SMAD4-negative cancers, and immune modulation.
References
- 1. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemogenomic analysis identifies this compound II as a compound specific for SMAD4-negative colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Macbecin Dosage and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Macbecin dosage and administration in various preclinical animal models of cancer. The protocols detailed below are based on published research and are intended to serve as a guide for designing and executing in vivo efficacy studies with this compound I and II.
Overview of this compound
This compound is a member of the ansamycin (B12435341) family of antibiotics, which are known for their potent antitumor properties. The two primary forms, this compound I and this compound II, function as inhibitors of Heat Shock Protein 90 (Hsp90).[1] By binding to the ATP-binding site of Hsp90, this compound disrupts the chaperone's function, leading to the degradation of numerous oncogenic client proteins that are crucial for tumor cell proliferation, survival, and metastasis.[2][3]
Data Presentation: this compound Dosage in Animal Models
The following tables summarize the available quantitative data on this compound dosage and efficacy in different cancer models.
Table 1: this compound I Dosage and Efficacy
| Cancer Model | Animal Model | Cell Line | Dosage | Administration Route | Treatment Schedule | Efficacy |
| Murine Leukemia | CD2F1 Mice | P388 | 0.5 mg/kg | Intraperitoneal (i.p.) | Not Specified | Karyorrhexis and cytolysis observed 3-6 hours post-administration.[3] |
| Murine Leukemia | Mice | P388 | 10 mg/kg | Intraperitoneal (i.p.) | Daily | 97% Increase in Life Span (ILS).[3] |
| Melanoma | Mice | B16 | 5 mg/kg | Intraperitoneal (i.p.) | Daily | 103% ILS.[3] |
| Ehrlich Carcinoma | Mice | - | 10 mg/kg | Intraperitoneal (i.p.) | Daily | 206% ILS.[3] |
Table 2: this compound II Dosage and Efficacy
| Cancer Model | Animal Model | Cell Line | Dosage | Administration Route | Treatment Schedule | Efficacy |
| Breast Cancer | C57BL/6 Mice | E0771 | 2 mg/kg | Intraductal | Not Specified in Abstract | Potentiated the anticancer efficacy of an IL2-ep13nsEV vaccine.[4] |
| Prostate Cancer | Murine Xenograft | DU145 | Not Specified | Not Specified | Not Specified | Minimum Treated/Control (T/C) ratio of 32%.[2] |
Experimental Protocols
General Guidelines for this compound Formulation and Administration
-
Vehicle Selection: Due to the hydrophobic nature of this compound, a suitable vehicle is required for in vivo administration. A common vehicle for similar compounds in preclinical studies is a mixture of 10% DMSO, and 0.05% Tween 80 in PBS . It is crucial to perform a vehicle-only control group to assess any potential toxicity of the formulation.
-
Administration Routes: The most common routes of administration for this compound in the cited studies are intraperitoneal (i.p.) and intraductal injections. The choice of route will depend on the tumor model and the experimental design.
Protocol for Antitumor Activity in a Syngeneic Breast Cancer Model (E0771)
This protocol is based on studies using the E0771 murine mammary carcinoma cell line in immunocompetent C57BL/6 mice.
Materials:
-
E0771 murine mammary carcinoma cells
-
C57BL/6 female mice (6-8 weeks old)
-
Matrigel (optional, can enhance tumor take rate)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound II
-
Vehicle (e.g., 10% DMSO, 0.05% Tween 80 in PBS)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture E0771 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) to ~80% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10^6 cells/mL.
-
Tumor Cell Implantation (Mammary Fat Pad):
-
Anesthetize the C57BL/6 mouse.
-
Inject 100 µL of the cell suspension (containing 200,000 cells) into the 4th mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
-
This compound II Administration:
-
Prepare a stock solution of this compound II in the chosen vehicle.
-
Administer this compound II at a dose of 2 mg/kg . The specific administration route (e.g., i.p.) and frequency (e.g., daily, every other day) should be optimized for the study.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Protocol for Antitumor Activity in a Murine Leukemia Model (P388)
This protocol is based on historical studies using the P388 murine leukemia cell line.
Materials:
-
P388 murine leukemia cells
-
CD2F1 mice
-
This compound I
-
Vehicle (e.g., Saline with Tween 80)
-
Syringes and needles
Procedure:
-
Tumor Cell Inoculation: Inoculate CD2F1 mice intraperitoneally with P388 leukemia cells.
-
This compound I Administration:
-
Prepare a solution of this compound I in a suitable vehicle.
-
Administer this compound I intraperitoneally at a dose ranging from 0.5 mg/kg to 10 mg/kg daily.[3]
-
-
Efficacy Evaluation:
-
Monitor the survival of the mice.
-
The primary endpoint is typically the Increase in Life Span (ILS), calculated as: ILS (%) = [(Median survival time of treated group / Median survival time of control group) - 1] x 100.
-
Visualization of Mechanism of Action and Experimental Workflow
Hsp90 Inhibition and Client Protein Degradation Pathway
This compound inhibits the ATPase activity of Hsp90, a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the misfolding and subsequent degradation of these client proteins, primarily through the ubiquitin-proteasome pathway.
References
Application Notes and Protocols for Cell Viability Assays with Macbecin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macbecin II, a hydroquinone (B1673460) ansamycin (B12435341) antibiotic, has garnered significant interest in oncological research due to its cytotoxic effects on various cancer cell lines. Its primary mechanisms of action include the inhibition of Heat Shock Protein 90 (Hsp90) and the upregulation of Major Histocompatibility Complex Class I (MHC-I) expression on tumor cells, leading to enhanced immune recognition and cell death.[1][2] This document provides detailed application notes and protocols for conducting cell viability assays with this compound II, intended to guide researchers in accurately assessing its anti-cancer activity.
Mechanism of Action
This compound II exerts its cytotoxic effects through at least two distinct signaling pathways:
-
Hsp90 Inhibition: this compound II binds to the ATP-binding pocket of Hsp90, a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins.[1] Inhibition of Hsp90 leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.[3]
-
MHC-I Upregulation: this compound II has been shown to upregulate the expression of MHC-I molecules on the surface of cancer cells. This is achieved post-translationally by preventing the lysosomal degradation of MHC-I.[2] Increased MHC-I expression enhances the presentation of tumor antigens to cytotoxic T lymphocytes, thereby promoting an anti-tumor immune response.[2]
Data Presentation
The following tables summarize the known effects of this compound II on the viability of various cancer cell lines. It is important to note that specific IC50 values for this compound II as a single agent are not consistently reported in publicly available literature. The data presented reflects qualitative and semi-quantitative findings.
Table 1: Effect of this compound II on Cell Viability in Different Cancer Cell Lines
| Cell Line | Cancer Type | SMAD4 Status | Observed Effect of this compound II | Citation(s) |
| HT-29 | Colon Cancer | Negative | Increased potency in inhibiting cell growth. | |
| COLO-205 | Colon Cancer | Negative | Increased potency in inhibiting cell growth. | |
| HCT-116 | Colon Cancer | Expressing | Less potent in inhibiting cell growth compared to SMAD4-negative cells. | |
| HCT-15 | Colon Cancer | Expressing | Less potent in inhibiting cell growth compared to SMAD4-negative cells. | |
| DCIS.com | Breast Cancer | Not Specified | Upregulates MHC-I expression at low doses (0.1 and 0.5 µM). | [4] |
| MCF10CA1a | Breast Cancer | Not Specified | Upregulates MHC-I expression. In combination with PBMCs, synergistically induces tumor cell death. | [4] |
| E0771 | Murine Breast Cancer | Not Specified | Upregulates MHC-I expression. | [4] |
| 4T1 | Murine Breast Cancer | Not Specified | Upregulates MHC-I expression. | [5] |
| DU145 | Prostate Cancer | Not Specified | This compound-induced tumor cell growth inhibition observed. | [1] |
Table 2: Dose-Dependent Effects of this compound II (Qualitative Summary)
| Concentration Range | Observed Effect | Cell Lines | Citation(s) |
| 0.1 - 0.5 µM | Significant upregulation of cell surface MHC-I expression. | DCIS.com, MCF10CA1a | [4] |
| Low Doses (in combination with PBMCs) | Synergistic reduction in cancer cell viability. | MCF10CA1a | [4] |
| 2 µM | IC50 for Hsp90 ATPase activity inhibition (in vitro). | Not applicable (biochemical assay) | [1] |
Experimental Protocols
The following are detailed protocols for conducting cell viability assays to evaluate the cytotoxic effects of this compound II. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method and is provided here as a primary example.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxicity of this compound II.[6][7]
Materials:
-
This compound II (dissolved in an appropriate solvent, e.g., DMSO)
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound II:
-
Prepare serial dilutions of this compound II in complete culture medium. A suggested starting concentration range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound II, e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound II dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound II using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound II concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound II that causes 50% inhibition of cell viability) from the dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. Molecular characterization of this compound as an Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. MTT (Assay protocol [protocols.io]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Enhancing Breast Cancer Immunotherapy with Macbecin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intersection of targeted therapy and immunotherapy is a promising frontier in oncology. Macbecin, a potent inhibitor of Heat Shock Protein 90 (Hsp90), has emerged as a compelling agent to combine with immunotherapeutic strategies for breast cancer. Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. Its inhibition by this compound leads to the degradation of these client proteins, thereby impeding tumor growth and survival.
Recent studies have illuminated a novel immunomodulatory role for this compound, specifically this compound II, in enhancing the efficacy of immunotherapy. This compound II has been shown to upregulate the expression of Major Histocompatibility Complex Class I (MHC-I) molecules on the surface of breast cancer cells. This upregulation increases the presentation of tumor antigens to cytotoxic T lymphocytes, thereby rendering the cancer cells more susceptible to immune-mediated destruction. This effect is particularly synergistic with immune checkpoint inhibitors, such as anti-PD-1 antibodies, and active immunotherapies like dendritic cell-derived vaccines.
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for investigating the combination of this compound and immunotherapy in breast cancer research.
Data Presentation
In Vitro Efficacy of this compound II
| Cell Line | Cancer Subtype | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| DCIS.com | Ductal Carcinoma In Situ | Not specified; effective at 0.1-0.5 µM for MHC-I upregulation | 48 | Cell-based ELISA | [1] |
| MCF10CA1a | Invasive Breast Cancer | Not specified; effective at 0.1-0.5 µM for MHC-I upregulation | 48 | Flow Cytometry | [2] |
| E0771 | Murine Triple-Negative | Not specified; effective at 0.1-0.5 µM for MHC-I upregulation | 48 | Flow Cytometry | [2] |
| 4T1 | Murine Triple-Negative | Not specified; effective at 0.1-0.5 µM for MHC-I upregulation | 48 | Flow Cytometry | [2] |
| MCF-7 | ER-positive | ~5 | 48 | MTT Assay | [3] |
| MDA-MB-231 | Triple-Negative | ~5 | 48 | MTT Assay | [3] |
In Vivo Efficacy of this compound II in Combination with Immunotherapy
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Metastasis Reduction | Key Immune Cell Changes | Reference |
| E0771 Syngeneic | This compound II + anti-PD-1 | Significant reduction | Significant reduction in lung metastasis | Increased CD4+ and CD8+ T cell infiltration | [1] |
| MMTV-PyMT Transgenic | This compound II + anti-PD-1 | Significant reduction | Not specified | Increased T cell activity and MHC-I expression | [1] |
| E0771 Syngeneic | This compound II + IL2-ep13nsEV Vaccine | Synergistic reduction | Significant reduction in lung metastasis | Enhanced CD4+/CD8+ lymphocyte infiltration | [1] |
Signaling Pathways and Mechanisms of Action
This compound II-Mediated Upregulation of MHC-I
This compound II, through its inhibition of Hsp90, prevents the lysosomal degradation of MHC-I molecules in breast cancer cells. This leads to an accumulation of MHC-I on the cell surface, enhancing antigen presentation to the immune system.
Caption: this compound II inhibits Hsp90, preventing lysosomal degradation of MHC-I and enhancing tumor antigen presentation to cytotoxic T lymphocytes.
Experimental Protocols
In Vitro Assessment of this compound II on MHC-I Expression
Objective: To determine the effect of this compound II on the surface expression of MHC-I on breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., E0771, MCF10CA1a, DCIS.com)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound II (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Primary antibody: Anti-MHC Class I (e.g., clone W6/32)
-
Fluorochrome-conjugated secondary antibody (e.g., Goat anti-mouse IgG-FITC)
-
Flow cytometer
Protocol:
-
Seed breast cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound II (e.g., 0.1 µM, 0.5 µM) or vehicle control (DMSO) for 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Incubate the cells with the primary anti-MHC Class I antibody for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Incubate the cells with the fluorochrome-conjugated secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry.
Western Blot Analysis of MHC-I Expression
Objective: To quantify the total cellular MHC-I protein levels following this compound II treatment.
Materials:
-
Treated cell pellets from Protocol 1
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-MHC Class I (e.g., clone W6/32)
-
Primary antibody: Anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Protocol:
-
Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MHC Class I antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
In Vivo Murine Model of Breast Cancer Immunotherapy
Objective: To evaluate the in vivo efficacy of this compound II in combination with anti-PD-1 immunotherapy.
Materials:
-
Female C57BL/6J mice (6-8 weeks old)
-
E0771 murine triple-negative breast cancer cells
-
Matrigel
-
This compound II (for in vivo use)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Calipers
-
Sterile syringes and needles
Protocol:
-
Inject 2 x 10^5 E0771 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the mammary fat pad of each mouse.
-
Monitor tumor growth by caliper measurements (Tumor Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., ~100 mm^3), randomize the mice into treatment groups:
-
Vehicle control
-
This compound II alone (e.g., 2 mg/kg, intraperitoneal injection, 3 times a week)
-
Anti-PD-1 antibody alone (e.g., 10 mg/kg, intraperitoneal injection, twice a week)
-
This compound II + anti-PD-1 antibody
-
-
Continue treatment for a specified period (e.g., 3-4 weeks).
-
Monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
Objective: To characterize the immune cell populations within the tumor microenvironment.
Materials:
-
Excised tumors from Protocol 3
-
Tumor dissociation kit
-
RPMI-1640 medium
-
FACS buffer
-
Antibodies for immune cell markers (e.g., anti-mouse CD45, CD3, CD4, CD8)
-
Flow cytometer
Protocol:
-
Mechanically and enzymatically dissociate the excised tumors into a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Perform red blood cell lysis if necessary.
-
Count the viable cells.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against immune cell markers (CD45, CD3, CD4, CD8, etc.) for 30 minutes on ice.
-
Wash the cells with FACS buffer.
-
Analyze the stained cells by flow cytometry to quantify the percentages of different immune cell populations.
Experimental Workflow
References
- 1. embopress.org [embopress.org]
- 2. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Evaluating Macbecin's Effect on MHC-I Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the effects of Macbecin, a potent Hsp90 inhibitor, on Major Histocompatibility Complex Class I (MHC-I) expression in cancer cells. The protocols outlined below are designed to offer detailed, step-by-step instructions for key experiments, enabling researchers to accurately quantify changes in MHC-I levels and elucidate the underlying mechanisms of action.
Introduction
Major Histocompatibility Complex Class I (MHC-I) molecules are critical for the presentation of endogenous antigens to cytotoxic T lymphocytes (CTLs), a fundamental process in anti-tumor immunity. Downregulation of MHC-I expression is a common immune evasion strategy employed by cancer cells. This compound II has been identified as a compound that upregulates MHC-I expression on the surface of tumor cells, thereby enhancing their recognition and killing by immune cells. Mechanistically, this compound II increases MHC-I expression at a post-translational level by inhibiting its degradation in the lysosome.
This document provides detailed protocols for the primary techniques used to assess the impact of this compound on MHC-I expression: Flow Cytometry, Western Blotting, Quantitative Real-Time PCR (qRT-PCR), and Immunofluorescence Microscopy.
Data Presentation
The following tables summarize the quantitative effects of this compound II on MHC-I surface expression in various cancer cell lines, as determined by flow cytometry. The data is presented as the mean fluorescence intensity (MFI) fold change relative to a vehicle control.
Table 1: Effect of this compound II on MHC-I Surface Expression in Human Breast Cancer Cell Lines
| Cell Line | This compound II Concentration (µM) | Mean Fluorescence Intensity (MFI) Fold Change (vs. Vehicle) |
| DCIS.com | 0.1 | ~1.5 |
| 0.5 | ~2.0 | |
| MCF10CA1a | 0.5 | ~1.8 |
Data is approximated from graphical representations in the source literature.
Table 2: Effect of this compound II on MHC-I Surface Expression in Murine Cancer Cell Lines
| Cell Line | This compound II Concentration (µM) | Mean Fluorescence Intensity (MFI) Fold Change (vs. Vehicle) |
| E0771 (Breast Cancer) | 0.5 | ~1.7 |
| 4T1 (Breast Cancer) | 0.5 | ~1.6 |
Data is approximated from graphical representations in the source literature.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Proposed mechanism of this compound II action on MHC-I expression.
Figure 2: General experimental workflow for evaluating this compound's effect on MHC-I.
Experimental Protocols
Protocol 1: Analysis of Cell Surface MHC-I Expression by Flow Cytometry
This protocol details the measurement of MHC-I on the surface of cancer cells treated with this compound II.
Materials:
-
Cancer cell lines (e.g., DCIS.com, MCF10CA1a, E0771, 4T1)
-
This compound II (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA or cell scraper
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Primary antibody: FITC- or APC-conjugated anti-human HLA-A,B,C (clone W6/32) or anti-mouse H-2K/H-2D (clone 34-1-2S)
-
Isotype control antibody (e.g., FITC- or APC-conjugated mouse IgG)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound II Treatment: The following day, treat the cells with varying concentrations of this compound II (e.g., 0.1, 0.5, 1 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a FACS tube.
-
For suspension cells, directly transfer the cells to a FACS tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold FACS buffer.
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently conjugated anti-MHC-I antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Final Washes: Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the live cell population and analyze the mean fluorescence intensity (MFI) of the MHC-I stained cells compared to the isotype control. Calculate the fold change in MFI for this compound II-treated cells relative to the vehicle-treated cells.
Protocol 2: Analysis of Total MHC-I Protein Expression by Western Blot
This protocol describes the detection of total MHC-I protein levels in cell lysates.
Materials:
-
Cell lysates from this compound II-treated and control cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-HLA Class I ABC antibody
-
Anti-beta-actin or anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound II, wash cells with cold PBS and lyse with RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-MHC-I antibody and the loading control antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the MHC-I signal to the loading control.
Protocol 3: Analysis of MHC-I Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol is to determine if this compound II affects the transcription of MHC-I genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qRT-PCR instrument
-
Primers for MHC-I genes and a housekeeping gene (e.g., GAPDH, ACTB)
Primer Sequences:
| Gene | Species | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| HLA-A | Human | AGATACACCTGCCATGTGCAGC | GATCACAGCTCCAAGGAGAACC |
| HLA-B | Human | GGGAGGAGACGACACATTG | AGCCAGGTCAGTGTGATCTTC |
| HLA-C | Human | GGGAGGAGACGACACATTG | AGCCAGGTCAGTGTGATCTTC |
| H-2K | Mouse | GGGAGATGGGGAGGAGACG | TCTCTCTCTGCATCTCTCTCTGC |
| H-2D | Mouse | GGGAGATGGGGAGGAGACG | TCTCTCTCTGCATCTCTCTCTGC |
| GAPDH | Human | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
| GAPDH | Mouse | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Procedure:
-
RNA Extraction: Following treatment with this compound II, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and qPCR master mix.
-
qRT-PCR Program: Run the samples on a qRT-PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative expression of MHC-I genes using the ΔΔCt method, normalizing to the housekeeping gene.
Protocol 4: Co-localization of MHC-I and Lysosomes by Immunofluorescence Microscopy
This protocol is to visually assess the localization of MHC-I in relation to lysosomes.
Materials:
-
Cells grown on coverslips
-
This compound II
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Rabbit anti-HLA Class I ABC antibody
-
Mouse anti-LAMP1 antibody (lysosomal marker)
-
-
Fluorophore-conjugated secondary antibodies:
-
Alexa Fluor 488-conjugated anti-rabbit IgG
-
Alexa Fluor 594-conjugated anti-mouse IgG
-
-
DAPI (for nuclear staining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Treat with this compound II and a vehicle control as described previously.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a mixture of the primary anti-MHC-I and anti-LAMP1 antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a mixture of the fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: Analyze the images for the co-localization of the MHC-I (green) and LAMP1 (red) signals. An increase in MHC-I signal that is spatially distinct from the lysosomal marker would support the hypothesis of rescue from degradation.
By following these detailed protocols, researchers can effectively investigate and quantify the impact of this compound on MHC-I expression, contributing to a deeper understanding of its potential as an immunomodulatory agent in cancer therapy.
Macbecin I as a tool compound for studying Hsp90 function.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, stability, and activity of a diverse array of client proteins, many of which are integral components of signal transduction pathways that regulate cell growth, differentiation, and survival. In cancer cells, Hsp90 is often overexpressed and is essential for the stability of numerous oncoproteins, making it an attractive target for cancer therapy. Macbecin I, a benzoquinone ansamycin (B12435341) antibiotic, is a potent inhibitor of Hsp90, serving as a valuable tool for studying the multifaceted functions of this essential chaperone.
This compound I binds to the ATP-binding pocket in the N-terminal domain of Hsp90, competitively inhibiting its ATPase activity.[1][2][3] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[4] By observing the cellular consequences of this compound I treatment, researchers can elucidate the specific roles of Hsp90 in various biological processes and identify Hsp90-dependent signaling pathways.
These application notes provide a comprehensive guide for utilizing this compound I as a tool compound to investigate Hsp90 function, complete with detailed experimental protocols and data presentation.
Data Presentation
Table 1: In Vitro Activity of this compound I
| Parameter | Value | Reference(s) |
| Hsp90 ATPase Activity IC50 | 2 µM | [1][2][3][5][6][7][8] |
| Hsp90 Binding Affinity (Kd) | 0.24 µM | [1][2][3] |
| Mean IC50 (38 cancer cell lines) | ~ 0.4 µM | [5][6][8] |
Visualizations
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol details the procedure to assess the degradation of Hsp90 client proteins, such as ErbB2 and c-Raf-1, in cancer cells following treatment with this compound I.
Materials:
-
Cancer cell line (e.g., DU145, BT474)
-
Complete cell culture medium
-
This compound I (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ErbB2, anti-c-Raf-1, anti-Hsp70, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound I (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for different time points (e.g., 6, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). An upregulation of Hsp70 is a characteristic cellular response to Hsp90 inhibition and can also be monitored.
-
Protocol 2: Cell Viability (MTS) Assay
This protocol describes how to measure the cytotoxic effects of this compound I on cancer cells using a colorimetric MTS assay.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound I (dissolved in DMSO)
-
96-well plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound I in culture medium.
-
Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of this compound I to determine the IC50 value.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess Hsp90-Cdc37 Interaction
This protocol is designed to investigate the disruption of the interaction between Hsp90 and its co-chaperone Cdc37 by this compound I.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound I (dissolved in DMSO)
-
Ice-cold PBS
-
Co-IP lysis buffer (non-denaturing) with protease inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-Hsp90 or anti-Cdc37)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents as described in Protocol 1
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound I (e.g., 10 µM) or DMSO for a specified time (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse with Co-IP lysis buffer.
-
Centrifuge to clear the lysate and determine the protein concentration.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate at least 1 mg of pre-cleared lysate with the immunoprecipitating antibody (or isotype control IgG) overnight at 4°C with gentle rotation.[1]
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads and wash them 3-5 times with wash buffer.
-
Elute the protein complexes from the beads by adding elution buffer and boiling at 95°C for 5-10 minutes.[1]
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform Western blotting as described in Protocol 1, probing for the co-immunoprecipitated protein (e.g., probe for Cdc37 if Hsp90 was immunoprecipitated, and vice versa).
-
Analyze the results to determine if this compound I treatment reduces the amount of co-precipitated protein, indicating a disruption of the interaction.
-
Conclusion
This compound I is a powerful and specific inhibitor of Hsp90, making it an indispensable tool for cell biologists, cancer researchers, and drug developers. By employing the protocols outlined in these application notes, researchers can effectively probe the function of Hsp90, identify its client proteins, and dissect its role in various signaling pathways. The quantitative data and visualization tools provided offer a framework for designing and interpreting experiments aimed at understanding the complex biology of Hsp90 and for the development of novel therapeutics targeting this key molecular chaperone.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MEK1/2-ERK Pathway Inhibits Type I IFN Production in Plasmacytoid Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Inhibition of Akt phosphorylation attenuates resistance to TNF-α cytotoxic effects in MCF-7 cells, but not in their doxorubicin resistant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Precursor-Directed Biosynthesis of Novel Macbecin Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation of novel Macbecin analogues through precursor-directed biosynthesis. Macbecins are a class of ansamycin (B12435341) antibiotics that have garnered significant interest as inhibitors of Heat Shock Protein 90 (Hsp90), a key molecular chaperone involved in the folding and stability of numerous oncogenic proteins.[1] The protocols outlined below are designed to guide researchers in the fermentation of the this compound-producing organism, the feeding of synthetic precursors to generate novel analogues, and the subsequent purification and biological evaluation of these compounds.
Introduction
This compound I and its analogues are potent inhibitors of Hsp90, a critical target in cancer therapy due to its role in stabilizing a wide array of client proteins essential for tumor cell growth and survival.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. The native this compound structure contains a quinone moiety, which can contribute to off-target toxicity. Precursor-directed biosynthesis offers a powerful strategy to generate novel this compound analogues with improved therapeutic properties, such as enhanced potency, selectivity, and reduced toxicity, by incorporating synthetic, non-native precursors into the biosynthetic pathway.[1]
This document provides detailed methodologies for the key experimental stages of this process, from the cultivation of Actinosynemma pretiosum to the biological characterization of the resulting novel this compound analogues.
Data Presentation
The following tables summarize key quantitative data for the parent compound, this compound I, and provide a template for organizing data for newly generated analogues.
Table 1: Fermentation and Yield Data for this compound Analogues
| Compound | Precursor Fed | Fermentation Titer (mg/L) | Purified Yield (mg/L) |
| This compound I | None (Endogenous) | 15-25 | 5-10 |
| Analogue 1 | 3-Fluoro-4-hydroxybenzoic acid | [Data to be determined] | [Data to be determined] |
| Analogue 2 | 3-Amino-4-hydroxybenzoic acid | [Data to be determined] | [Data to be determined] |
| Analogue 3 | 3-Methoxy-4-hydroxybenzoic acid | [Data to be determined] | [Data to be determined] |
Table 2: Biological Activity of this compound Analogues
| Compound | Hsp90 ATPase Inhibition IC50 (µM) | Cell Line | Cell Growth Inhibition IC50 (µM) | Key Client Protein Degradation |
| This compound I | 2.0[1] | DU145 (Prostate) | ~1.5 | Her2, Raf-1, Cdk4 |
| Analogue 1 | [Data to be determined] | DU145 (Prostate) | [Data to be determined] | [Data to be determined] |
| Analogue 1 | [Data to be determined] | MCF-7 (Breast) | [Data to be determined] | [Data to be determined] |
| Analogue 2 | [Data to be determined] | DU145 (Prostate) | [Data to be determined] | [Data to be determined] |
| Analogue 2 | [Data to be determined] | MCF-7 (Breast) | [Data to be determined] | [Data to be determined] |
| Analogue 3 | [Data to be determined] | DU145 (Prostate) | [Data to be determined] | [Data to be determined] |
| Analogue 3 | [Data to be determined] | MCF-7 (Breast) | [Data to be determined] | [Data to be determined] |
Experimental Workflow
The overall workflow for the precursor-directed biosynthesis of novel this compound analogues is depicted below.
Caption: Workflow for Precursor-Directed Biosynthesis of this compound Analogues.
Experimental Protocols
Protocol 1: Fermentation of Actinosynemma pretiosum Mutant Strain
This protocol describes the cultivation of a mutant strain of Actinosynemma pretiosum (deficient in the endogenous starter unit biosynthesis) for the production of this compound analogues.
1.1. Media Preparation
-
Seed Medium (per 1 L):
-
Soluble Starch: 20 g
-
Glucose: 10 g
-
Yeast Extract: 5 g
-
Peptone: 5 g
-
CaCO₃: 1 g
-
Adjust pH to 7.2 before autoclaving.
-
-
Production Medium (per 1 L):
-
Cane Molasses: 60 g
-
Glycerol: 20 g
-
Cold-pressed Soybean Powder: 3 g
-
(NH₄)₂SO₄: 2 g
-
K₂HPO₄: 0.5 g
-
MgSO₄·7H₂O: 0.5 g
-
Trace Elements Solution: 1 mL (e.g., ATCC TRACE MINERAL SUPPLEMENT)
-
Adjust pH to 7.0 before autoclaving.
-
1.2. Inoculum Preparation
-
Inoculate a loopful of a sporulated culture of the A. pretiosum mutant strain from an agar (B569324) plate into a 250 mL flask containing 50 mL of seed medium.
-
Incubate at 28°C on a rotary shaker at 220 rpm for 48-72 hours.
1.3. Production Fermentation
-
Inoculate 5 mL of the seed culture into a 250 mL flask containing 50 mL of production medium (10% v/v inoculum).
-
Incubate at 28°C on a rotary shaker at 220 rpm for 6-7 days.
Protocol 2: Precursor Feeding
This protocol outlines the preparation and feeding of synthetic precursors to the fermentation culture.
2.1. Precursor Stock Solution Preparation
-
Prepare a 100 mM stock solution of the desired substituted benzoic acid (e.g., 3-fluoro-4-hydroxybenzoic acid) in a suitable solvent (e.g., DMSO or ethanol).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
2.2. Feeding Schedule
-
At 24 hours post-inoculation, feed the production culture with the precursor stock solution to a final concentration of 1 mM.
-
Repeat the feeding at 48 hours post-inoculation to the same final concentration.
Protocol 3: Extraction and Purification of this compound Analogues
This protocol details the isolation and purification of the novel this compound analogues from the fermentation broth.
3.1. Extraction
-
At the end of the fermentation (day 7), harvest the entire culture broth.
-
Adjust the pH of the broth to 4.0 with 2M HCl.
-
Extract the broth twice with an equal volume of ethyl acetate.
-
Pool the organic layers and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
3.2. Purification
-
Dissolve the crude extract in a minimal amount of methanol.
-
Subject the dissolved extract to silica (B1680970) gel column chromatography, eluting with a gradient of dichloromethane (B109758) and methanol.
-
Combine fractions containing the desired analogue (as determined by TLC or LC-MS).
-
Perform a final purification step using preparative reverse-phase HPLC (e.g., C18 column) with a water/acetonitrile gradient to yield the pure novel this compound analogue.
-
Characterize the purified compound by LC-MS and NMR to confirm its structure and purity.
Protocol 4: Biological Evaluation - Hsp90 Inhibition and Cytotoxicity
This protocol describes the methods to assess the biological activity of the newly synthesized this compound analogues.
4.1. Hsp90 ATPase Activity Assay
-
Utilize a commercially available Hsp90 ATPase assay kit (e.g., a fluorescence polarization-based assay).
-
Prepare a dilution series of the purified this compound analogue in the assay buffer.
-
Add the analogue dilutions to a microplate containing recombinant human Hsp90α.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for the recommended time.
-
Measure the signal according to the kit's instructions and calculate the IC50 value.
4.2. Cell Viability (MTT) Assay
-
Seed cancer cells (e.g., DU145 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound analogue for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm and calculate the IC50 value for cell growth inhibition.
4.3. Western Blot for Hsp90 Client Protein Degradation
-
Treat cancer cells with the this compound analogue at concentrations around its IC50 value for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Hsp90 client proteins (e.g., Her2, Raf-1, Cdk4) and a loading control (e.g., β-actin).
-
Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
Hsp90 Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of this compound analogues as Hsp90 inhibitors, leading to the degradation of client proteins and subsequent anti-cancer effects.
Caption: Hsp90 Inhibition by this compound Analogues and Downstream Effects.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Macbecin Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Macbecin in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the ansamycin (B12435341) group of antibiotics and functions as an inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[3] By binding to the N-terminal ATP-binding pocket of HSP90, this compound disrupts the chaperone's function, leading to the misfolding and subsequent degradation of these client proteins by the proteasome.[1][4][5] This disruption of key signaling pathways ultimately results in cell cycle arrest and apoptosis.
Q2: My cancer cell line has developed resistance to this compound. What are the common underlying mechanisms?
Resistance to HSP90 inhibitors like this compound can arise through several mechanisms:
-
Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[6]
-
Induction of the Heat Shock Response (HSR): Inhibition of HSP90 can trigger a cellular stress response, leading to the upregulation of other cytoprotective chaperones like HSP70 and HSP27. These chaperones can compensate for the loss of HSP90 function and prevent apoptosis.[7]
-
Alterations in Co-chaperones: Changes in the expression or function of HSP90 co-chaperones, such as p23 and Aha1, which are necessary for HSP90's activity, can influence drug sensitivity.[7]
-
Activation of Compensatory Signaling Pathways: Cancer cells can adapt to HSP90 inhibition by upregulating alternative survival pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[6]
Q3: How can I confirm that my cell line is resistant to this compound?
Resistance is typically confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line and comparing it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is commonly measured using a cell viability assay, such as the MTT or MTS assay.[8]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound observed in my cell line.
-
Possible Cause 1: Overexpression of P-glycoprotein (P-gp).
-
Troubleshooting Steps:
-
Assess P-gp Activity: Use a flow cytometry-based assay with a fluorescent P-gp substrate like Rhodamine 123. Increased efflux of the dye in your resistant cell line compared to the sensitive parental line suggests higher P-gp activity.
-
Co-treatment with a P-gp Inhibitor: Treat your resistant cells with this compound in combination with a P-gp inhibitor (e.g., verapamil). A restored sensitivity to this compound would confirm the involvement of P-gp in the resistance mechanism.[7]
-
Quantify P-gp Expression: Perform Western blotting or qPCR to measure the protein and mRNA levels of ABCB1 (the gene encoding P-gp), respectively.
-
-
-
Possible Cause 2: Induction of the Heat Shock Response.
-
Troubleshooting Steps:
-
Measure HSP70 and HSP27 Levels: Use Western blotting to compare the expression levels of HSP70 and HSP27 in your resistant and sensitive cell lines, both at baseline and after this compound treatment. A significant upregulation in the resistant line is indicative of HSR-mediated resistance.[7]
-
Co-treatment with an HSR Inhibitor: Combine this compound with an inhibitor of the heat shock response (e.g., an HSF1 inhibitor) to see if this restores sensitivity.
-
-
Problem 2: this compound treatment is no longer inducing apoptosis or cell cycle arrest.
-
Possible Cause: Activation of compensatory survival pathways.
-
Troubleshooting Steps:
-
Assess Pathway Activation: Perform Western blotting to analyze the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways (e.g., p-AKT, p-ERK). Increased phosphorylation in the resistant cells upon this compound treatment suggests the activation of these compensatory pathways.
-
Combination Therapy: Combine this compound with inhibitors of the identified activated pathway (e.g., a PI3K inhibitor or a MEK inhibitor) to block this escape mechanism and restore the cytotoxic effects of this compound.[6]
-
-
Quantitative Data Summary
The following tables provide a summary of IC50 values for the HSP90 inhibitor Geldanamycin (a close analog of this compound) in various sensitive and resistant cancer cell lines, illustrating the degree of resistance that can be observed.
Table 1: IC50 Values of Geldanamycin in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| AB1 | Murine Mesothelioma | ~10 |
| AE17 | Murine Mesothelioma | ~15 |
| VGE62 | Human Mesothelioma | ~8 |
| JU77 | Human Mesothelioma | ~5 |
| MSTO-211H | Human Mesothelioma | ~20 |
| U266 | Myeloma | ~10 |
| A549 (Parental) | Lung Adenocarcinoma | ~50 |
| MDA-MB-231 (Parental) | Triple-Negative Breast Cancer | ~40 |
| SW480 (Parental) | Colorectal Cancer | ~60 |
Data compiled from multiple sources.[9][10][11]
Table 2: IC50 Values of HSP90 Inhibitors in Resistant Cancer Cell Lines
| Cell Line | Parental Cell Line | Resistance Inducing Agent | Fold Increase in IC50 |
| A549-R | A549 | PU-H71 | >20-fold |
| MDA-MB-231-R | MDA-MB-231 | PU-H71 | >25-fold |
| SW480-R | SW480 | PU-H71 | >16-fold |
| A2780cis | A2780 | Cisplatin | (Shows increased sensitivity to Geldanamycin) |
Data compiled from multiple sources.[10][12]
Experimental Protocols
1. Protocol for Assessing P-glycoprotein (P-gp) Activity by Flow Cytometry
This protocol allows for the functional assessment of P-gp-mediated drug efflux.
-
Materials:
-
Sensitive and resistant cancer cell lines
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Verapamil (P-gp inhibitor)
-
Complete culture medium
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash cells, then resuspend in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
For inhibitor treatment, pre-incubate a sample of resistant cells with Verapamil (typically 10-50 µM) for 30-60 minutes at 37°C.
-
Add Rhodamine 123 (final concentration of 100-200 ng/mL) to all cell suspensions (sensitive, resistant, and resistant + inhibitor).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in fresh, ice-cold PBS.
-
Analyze the intracellular fluorescence using a flow cytometer with an appropriate laser and filter set for Rhodamine 123.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the different cell populations. A lower MFI in the resistant cells compared to the sensitive cells, and an increase in MFI in the resistant cells treated with Verapamil, indicates P-gp-mediated efflux.
-
2. Protocol for Western Blot Analysis of HSP70 and HSP27
This protocol outlines the steps to quantify the expression of key heat shock proteins.
-
Materials:
-
Sensitive and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HSP70, anti-HSP27, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the HSP70 and HSP27 signals to the loading control to compare expression levels between sensitive and resistant cells.
-
3. Protocol for Combination Therapy of this compound II and Anti-PD-1 in a Syngeneic Mouse Model
This protocol provides a framework for in vivo studies to overcome this compound resistance by leveraging its immunomodulatory effects.
-
Materials:
-
Syngeneic mouse model (e.g., C57BL/6 mice)
-
Murine cancer cell line (e.g., E0771 breast cancer cells)
-
This compound II
-
Anti-mouse PD-1 antibody
-
Vehicle control (for this compound II)
-
Isotype control antibody (for anti-PD-1)
-
Calipers for tumor measurement
-
-
Procedure:
-
Implant tumor cells into the appropriate site in the mice (e.g., mammary fat pad for E0771 cells).
-
Monitor tumor growth regularly using calipers.
-
Once tumors are palpable, randomize the mice into treatment groups:
-
Vehicle control
-
This compound II alone
-
Anti-PD-1 antibody alone
-
This compound II and anti-PD-1 antibody combination
-
-
Administer treatments according to a predetermined schedule. For example, this compound II can be administered intraperitoneally (i.p.) daily or on a 5-days-on/2-days-off schedule, while anti-PD-1 antibody is typically given i.p. every 3-4 days.[13]
-
Continue to monitor tumor growth and animal well-being throughout the experiment.
-
At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration and MHC-I expression).
-
Data Analysis: Compare tumor growth curves between the different treatment groups. A significant reduction in tumor growth in the combination therapy group compared to the single-agent groups would indicate a synergistic effect.
-
Visualizations
References
- 1. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 2. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Geldanamycin treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. embopress.org [embopress.org]
Technical Support Center: Optimizing Macbecin Concentration for Hsp90 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Macbecin, a potent Hsp90 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action as an Hsp90 inhibitor?
This compound is a member of the ansamycin (B12435341) family of antibiotics that has been shown to be an effective inhibitor of Heat Shock Protein 90 (Hsp90).[1] Its mechanism of action involves binding to the N-terminal ATP-binding pocket of Hsp90, which is crucial for the chaperone's function. By competitively inhibiting ATP binding, this compound disrupts the Hsp90 chaperone cycle. This leads to the misfolding and subsequent degradation of Hsp90 client proteins, many of which are key oncoproteins and signaling molecules involved in cell proliferation, survival, and angiogenesis. The degradation of these client proteins occurs primarily through the ubiquitin-proteasome pathway.
Q2: What are the key differences between this compound I and this compound II?
This compound I and II are two variants of the this compound antibiotic. While both act as Hsp90 inhibitors, they may exhibit different potencies and activities in various contexts. For instance, this compound II has been identified as being particularly potent in colon cancer cells that are negative for the SMAD4 tumor suppressor gene.[2][3][4]
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is highly dependent on the specific cell line, the experimental duration, and the endpoint being measured (e.g., cell viability, client protein degradation, apoptosis). It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell model. As a starting point, you can refer to the IC50 values of structurally similar Hsp90 inhibitors like Geldanamycin and 17-AAG (see Tables 1 and 2).
Q4: What are the expected downstream effects of Hsp90 inhibition by this compound?
Inhibition of Hsp90 by this compound leads to the degradation of a wide range of client proteins. This disrupts multiple signaling pathways crucial for cancer cell survival and proliferation. Key downstream effects include:
-
Degradation of oncogenic kinases: Such as Akt, Raf-1, and ErbB2 (HER2).[1]
-
Cell cycle arrest: Often at the G1/S or G2/M phase.
-
Induction of apoptosis: Triggered by the loss of pro-survival signaling.
-
Induction of a heat shock response: Characterized by the upregulation of other heat shock proteins like Hsp70.
Q5: How can I confirm that this compound is effectively inhibiting Hsp90 in my cells?
The most direct way to confirm Hsp90 inhibition is to assess the degradation of known Hsp90 client proteins via Western blot analysis. A reduction in the levels of sensitive client proteins like Akt, Raf-1, or CDK4 upon this compound treatment is a strong indicator of target engagement. Additionally, an increase in the expression of Hsp70 is a well-established biomarker of Hsp90 inhibition.
Data Presentation
Due to the limited availability of comprehensive IC50 data for this compound across a wide range of cancer cell lines, the following tables provide reference data for the structurally related ansamycin Hsp90 inhibitors, Geldanamycin and 17-AAG. This information can be used to guide the initial concentration range for this compound in your experiments.
Table 1: Reference IC50 Values of Geldanamycin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 0.06 | [5] |
| MCF-7 | Breast Cancer | 82.50 (µg/ml) | [6] |
| HeLa | Cervical Cancer | >200.00 (µg/ml) | [6] |
| HepG2 | Liver Cancer | 114.35 (µg/ml) | [6] |
Table 2: Reference IC50 Values of 17-AAG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBR-3 | Breast Cancer | 70 | [1] |
| JIMT-1 | Breast Cancer | 10 | [1] |
| BT474 | Breast Cancer | 5-6 | [7] |
| N87 | Gastric Cancer | 5-6 | [7] |
| SKOV3 | Ovarian Cancer | 5-6 | [7] |
| LNCaP | Prostate Cancer | 25-45 | [7] |
| DU-145 | Prostate Cancer | 25-45 | [7] |
| PC-3 | Prostate Cancer | 25-45 | [7] |
Note: The potency of this compound may differ from these reference compounds. It is essential to determine the IC50 empirically in your specific experimental system.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in a complete culture medium to achieve a range of final concentrations (e.g., from nanomolar to micromolar, based on reference data).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Replace the medium in the 96-well plate with the medium containing the different concentrations of this compound.
-
Incubate for a predetermined time (e.g., 48 or 72 hours).[8]
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol describes how to assess the effect of this compound on the protein levels of Hsp90 clients.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specific time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against your Hsp90 client protein of interest (e.g., Akt, Raf-1, CDK4) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities and normalize the client protein levels to the loading control to determine the extent of degradation.
-
Mandatory Visualizations
Caption: Hsp90 signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for determining the IC50 of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak degradation of Hsp90 client proteins. | 1. Suboptimal this compound concentration: The concentration may be too low to effectively inhibit Hsp90. 2. Insufficient treatment time: The incubation period may be too short for the client protein to be degraded. 3. Cell line resistance: The chosen cell line may be insensitive to Hsp90 inhibition. 4. Poor antibody quality: The primary antibody for the client protein may not be effective. | 1. Perform a dose-response experiment: Test a wider range of this compound concentrations. 2. Conduct a time-course experiment: Analyze client protein levels at different time points (e.g., 6, 12, 24, 48 hours). 3. Use a sensitive cell line: As a positive control, use a cell line known to be sensitive to Hsp90 inhibitors. 4. Validate your antibody: Use a positive control lysate and check the antibody datasheet for recommended conditions. |
| High variability in IC50 values between experiments. | 1. Inconsistent cell seeding density: Variations in cell number can affect drug response. 2. Cell passage number: High passage numbers can lead to altered cellular characteristics and drug sensitivity. 3. Inconsistent treatment duration: Even small variations in incubation time can affect the outcome. 4. This compound instability: The compound may degrade if not stored or handled properly. | 1. Ensure uniform cell seeding: Use a cell counter for accurate seeding and ensure even distribution in wells. 2. Use low passage number cells: Maintain a consistent and low passage number for all experiments. 3. Standardize incubation times: Use a precise timer for all treatment periods. 4. Properly store and handle this compound: Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
| Induction of Hsp70 is observed, but there is no significant cell death. | 1. Heat Shock Response (HSR): The upregulation of Hsp70 is a compensatory survival mechanism that can counteract the effects of Hsp90 inhibition. 2. Insufficient this compound concentration or treatment time: The dose or duration may be enough to trigger HSR but not to induce apoptosis. | 1. Co-treatment with an Hsp70 inhibitor: This can enhance the pro-apoptotic effects of this compound. 2. Increase this compound concentration and/or treatment time: Explore higher doses and longer incubation periods to overcome the protective HSR. |
| This compound precipitates in the culture medium. | 1. Poor solubility: this compound, like other ansamycins, may have limited aqueous solubility. 2. High final DMSO concentration: High levels of DMSO can cause compound precipitation and are toxic to cells. | 1. Ensure complete solubilization of the stock solution: Warm the stock solution gently before further dilution. 2. Maintain a low final DMSO concentration: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. |
References
- 1. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemogenomic analysis identifies this compound II as a compound specific for SMAD4-negative colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Macbecin Quinone Moiety and Side Effects: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of the quinone moiety in Macbecin's side effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which the quinone moiety of this compound is thought to contribute to its side effects?
The quinone ring in this compound is a key structural feature responsible for both its therapeutic and toxicological properties. The primary mechanisms underlying its contribution to side effects are:
-
Redox Cycling and Reactive Oxygen Species (ROS) Production: The quinone can undergo a one-electron reduction to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce superoxide (B77818) radicals. This futile cycling leads to the accumulation of ROS, such as superoxide, hydrogen peroxide, and hydroxyl radicals, causing oxidative stress. Oxidative stress can damage cellular components, including lipids, proteins, and DNA.
-
Michael Addition Reactions: The quinone moiety is an electrophile and can act as a Michael acceptor. This allows it to react with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins (e.g., glutathione) and DNA bases. This covalent modification, or arylation, can lead to the depletion of cellular antioxidants like glutathione (B108866) and the inactivation of critical proteins, disrupting cellular function.
Q2: What are the known side effects associated with this compound and related benzoquinone ansamycins?
While specific clinical trial data on this compound is limited, preclinical studies on this compound and clinical data for structurally related benzoquinone ansamycins (BQAs) like 17-AAG and 17-DMAG have highlighted potential side effects. A significant concern is hepatotoxicity (liver damage), which has been a dose-limiting toxicity in some clinical trials of BQAs. This is thought to be linked to the quinone moiety's reactivity.[1] Other potential side effects, extrapolated from the known mechanisms of quinone toxicity, could include general cytotoxicity to rapidly dividing normal cells.
Q3: How does this compound's effect on cancer cells differ from its effect on normal cells?
Research suggests that this compound II exhibits a degree of selectivity for cancer cells. For instance, it has shown increased potency in colon cancer cells that are negative for the SMAD4 tumor suppressor gene.[2] Furthermore, this compound II can upregulate the expression of Major Histocompatibility Complex class I (MHC-I) on cancer cells, which enhances their recognition and killing by the immune system.[3][4] This immunomodulatory effect appears to be more pronounced in the tumor microenvironment. While the quinone moiety can still induce toxicity in normal cells, the overall therapeutic window may be influenced by these cancer-specific activities.
Q4: Can the side effects associated with the quinone moiety be mitigated?
Yes, medicinal chemistry efforts have shown that modifying the this compound structure can reduce its off-target toxicity. Specifically, substitutions at the 19-position of the benzoquinone ring can prevent the nucleophilic attack by thiols, thereby reducing arylation reactions and subsequent toxicity. This approach aims to retain the desired anti-cancer activity while minimizing side effects.
Q5: What is the role of NAD(P)H:quinone oxidoreductase 1 (NQO1) in this compound's activity and toxicity?
NQO1 is an enzyme that catalyzes the two-electron reduction of quinones to hydroquinones. This can be a detoxification pathway, as it bypasses the formation of the highly reactive semiquinone radical.[5][6][7] However, for some quinone-containing drugs, the resulting hydroquinone (B1673460) is more active or can be cytotoxic itself.[5][6][8] The expression levels of NQO1, which can be high in some solid tumors, can therefore influence a cell's sensitivity to this compound.[5][6][8] Researchers should consider the NQO1 status of their cell lines or tumor models, as it can be a critical determinant of this compound's efficacy and toxicity.
Troubleshooting Guides
Problem 1: High background or inconsistent results in ROS detection assays (e.g., DCFH-DA).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Autofluorescence of this compound: | Run a control with this compound-treated cells that have not been loaded with the DCFH-DA probe to quantify any intrinsic fluorescence from the compound at the detection wavelength. Subtract this background from your experimental readings. |
| Photobleaching of the DCFH-DA probe: | Minimize the exposure of your samples to light after adding the probe. Perform all steps in a darkened environment and acquire images or readings promptly. |
| Probe concentration is too high or too low: | Titrate the concentration of the DCFH-DA probe to find the optimal concentration for your specific cell type and experimental conditions. A common starting range is 10-25 µM. |
| Inconsistent incubation times: | Ensure that all samples, including controls, are incubated with the probe and this compound for the exact same duration. |
| Cell health and density: | Ensure cells are healthy and seeded at a consistent density. Overly confluent or stressed cells can have altered baseline ROS levels. |
Problem 2: Difficulty in interpreting apoptosis assay results (e.g., TUNEL, Caspase-3).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Distinguishing between apoptosis and necrosis: | Use a dual-staining method, such as Annexin V and propidium (B1200493) iodide (PI), to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells. |
| Low signal in TUNEL assay: | Optimize the permeabilization step to ensure the TdT enzyme can access the nucleus. Titrate the concentration of proteinase K or Triton X-100. Include a positive control (e.g., DNase I treatment) to confirm the assay is working. |
| High background in Caspase-3 activity assay: | Include a negative control (untreated cells) and a blank (reagents only) to determine the baseline absorbance. Ensure that the cell lysate is properly prepared and free of interfering substances. |
| Timing of the assay: | Apoptosis is a dynamic process. Perform a time-course experiment to determine the optimal time point to measure apoptosis after this compound treatment. |
Problem 3: Inconsistent results in DNA damage assays (e.g., Comet assay).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Variability in cell lysis: | Ensure complete and consistent lysis of cells to form nucleoids. Optimize the duration and composition of the lysis buffer. |
| Inconsistent electrophoresis conditions: | Maintain a constant voltage and temperature during electrophoresis. Ensure the electrophoresis buffer is fresh and at the correct pH. |
| Subjectivity in comet scoring: | Use automated image analysis software to quantify comet parameters (e.g., tail length, tail moment) to ensure objective and reproducible results. Analyze a sufficient number of cells per sample (e.g., 50-100). |
| DNA repair: | If investigating the initial DNA damage, perform all steps on ice to minimize DNA repair. If studying repair kinetics, have well-defined time points for analysis after removing this compound. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound II
| Cell Line | Cell Type | IC50 (µM) | Reference |
| SMAD4-negative colon cancer cells (e.g., HT-29, COLO-205) | Cancer | Increased potency | [2] |
| SMAD4-expressing colon cancer cells (e.g., HCT-116, HCT-15) | Cancer | Less potent | [2] |
| Normal intestinal epithelial cell line HCEC | Normal | Less active than against cancer cell lines | [9] |
Table 2: In Vivo Acute Toxicity of this compound II
| Species | Route of Administration | LD50 | Reference |
| Mouse | Intraperitoneal | 25 mg/kg | [10] |
Key Experimental Protocols
Reactive Oxygen Species (ROS) Detection using DCFH-DA
This protocol describes the measurement of intracellular ROS using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe.
Materials:
-
Cells of interest
-
This compound
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (for plate reader) or on coverslips in a 24-well plate (for microscopy) at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO).
-
Probe Loading:
-
Prepare a fresh working solution of DCFH-DA (e.g., 10-25 µM) in pre-warmed serum-free medium immediately before use.
-
Remove the this compound-containing medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.
-
Measurement:
-
Microplate Reader: Add PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Fluorescence Microscope: Mount the coverslips and visualize the cells using a FITC/GFP filter set.
-
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the vehicle control to determine the fold increase in ROS production.
Apoptosis Detection using TUNEL Assay
This protocol outlines the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or tissue sections
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with this compound as required.
-
Wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.
-
-
TUNEL Staining:
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
Include a positive control (pre-treat fixed and permeabilized cells with DNase I) and a negative control (omit the TdT enzyme from the reaction mixture).
-
-
Washing and Counterstaining:
-
Wash the cells with PBS.
-
If desired, counterstain the nuclei with a DNA dye like DAPI.
-
-
Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Caspase-3 Activity Assay (Colorimetric)
This protocol describes the measurement of Caspase-3 activity, a key executioner caspase in apoptosis, using a colorimetric substrate (e.g., DEVD-pNA).
Materials:
-
Cell suspension or adherent cells
-
This compound
-
Cell lysis buffer
-
Caspase-3 substrate (DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with this compound to induce apoptosis. Include an untreated control.
-
Cell Lysis:
-
Harvest the cells and wash with PBS.
-
Lyse the cells using the provided lysis buffer and incubate on ice.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Caspase-3 Assay:
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the Caspase-3 substrate (DEVD-pNA) and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The increase in absorbance is proportional to the Caspase-3 activity. Calculate the fold increase in activity in the treated samples compared to the untreated control.
Visualizations
Caption: Mechanisms of this compound's quinone-mediated toxicity.
Caption: Experimental workflow for ROS detection using DCFH-DA.
Caption: Troubleshooting guide for apoptosis assays.
References
- 1. clyte.tech [clyte.tech]
- 2. Chemogenomic analysis identifies this compound II as a compound specific for SMAD4-negative colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in the Sensitivity and Resistance to Antitumor Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAD(P)H:quinone oxidoreductase 1 (NQO1) in the sensitivity and resistance to antitumor quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NAD(P)H:quinone oxidoreductase (NQO1) polymorphism, exposure to benzene, and predisposition to disease: a HuGE review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Implications of NQO1 in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RTECS NUMBER-OL9056000-Chemical Toxicity Database [drugfuture.com]
Technical Support Center: Optimizing Fermentation Conditions for Macbecin Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the fermentation of Actinosynnema pretiosum for Macbecin production.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound production?
A1: The optimal temperature for this compound production by Actinosynnema pretiosum is generally around 28°C. Fermentation for the production of ansamitocins, which are closely related to this compound and produced by the same organism, is also typically carried out at this temperature.[1][2] Maintaining a consistent temperature is crucial, as deviations can impact enzyme activity and overall productivity.
Q2: What is the ideal pH for the fermentation medium?
A2: The ideal initial pH for the fermentation medium is approximately 7.0 to 7.4.[3] It is important to monitor and potentially control the pH throughout the fermentation, as microbial metabolism can cause it to shift. Some studies on related actinomycetes have shown that a pH stepwise control strategy, where the pH is adjusted during different phases of fermentation, can be beneficial for the supply of precursors for antibiotic biosynthesis.
Q3: How critical is dissolved oxygen (DO) for this compound production?
A3: Dissolved oxygen is a critical parameter for the production of this compound. Actinosynnema pretiosum is an aerobic bacterium, and sufficient oxygen is necessary for both cell growth and the biosynthesis of secondary metabolites.[4] Low DO levels can be a limiting factor, leading to reduced yields.
Q4: What are the common components of a fermentation medium for Actinosynnema pretiosum?
A4: A typical fermentation medium for Actinosynnema pretiosum includes a carbon source, a nitrogen source, and various mineral salts. Common components include glucose, dextrin, maltose, yeast extract, peptone, corn steep liquor, and Pharmamedia.[3] The specific composition can be optimized to enhance this compound yield.
Troubleshooting Guides
Issue 1: Low this compound Yield
Table 1: Troubleshooting Low this compound Yield
| Potential Cause | Recommended Action |
| Suboptimal Temperature | Verify that the incubator/bioreactor is maintaining a constant temperature of 28°C. Calibrate temperature probes regularly. |
| Incorrect pH | Measure the initial pH of the medium and adjust to 7.0-7.4. Monitor pH throughout the fermentation and adjust as needed with sterile acidic or basic solutions. |
| Insufficient Dissolved Oxygen | Increase agitation speed to improve oxygen transfer. If using a bioreactor, increase the aeration rate. Consider adding an oxygen vector like sterile soybean oil (0.5% v/v) to the medium to enhance oxygen availability.[4] |
| Nutrient Limitation | Review the media composition. Consider experiments to test different concentrations of carbon and nitrogen sources. Fed-batch strategies, where nutrients are added during fermentation, can also prevent depletion. |
| Precursor Limitation | Enhance the supply of precursors for the ansamycin (B12435341) backbone. For example, the addition of isobutanol has been shown to improve the production of related ansamycins. |
Issue 2: Poor Mycelial Growth or Undesirable Morphology
Table 2: Troubleshooting Mycelial Growth and Morphology
| Potential Cause | Recommended Action |
| Dense Pellet Formation | High agitation speeds can lead to the formation of dense pellets, which can limit nutrient and oxygen transfer to the inner cells. Try reducing the agitation speed. The pH of the medium can also influence pellet formation; ensure it is within the optimal range.[5] |
| Excessive Mycelial Fragmentation | Very high shear stress from excessive agitation can damage the mycelia, leading to fragmentation and reduced productivity. Optimize the agitation rate to find a balance between oxygen transfer and minimizing shear stress. |
| Clumping of Mycelia | Inadequate mixing can lead to clumping. Ensure the agitation is sufficient to keep the mycelia suspended. The composition of the medium, including the presence of certain ions, can also affect aggregation. |
Experimental Protocols
Protocol 1: Optimization of Fermentation Temperature
-
Prepare Seed Culture: Inoculate a loopful of Actinosynnema pretiosum from a stock culture into a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 medium). Incubate at 28°C on a rotary shaker (220 rpm) for 48 hours.
-
Inoculate Production Cultures: Prepare multiple 250 mL flasks, each containing 50 mL of production medium. Inoculate each flask with a 5% (v/v) seed culture.
-
Incubate at Different Temperatures: Place the flasks in incubators set at a range of temperatures (e.g., 24°C, 26°C, 28°C, 30°C, 32°C).
-
Sample and Analyze: At regular intervals (e.g., every 24 hours for 7-8 days), withdraw samples from each flask.
-
Measure Cell Growth and this compound Titer: Determine the dry cell weight to assess growth. Extract this compound from the culture broth and quantify its concentration using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
Determine Optimal Temperature: Plot this compound concentration and cell growth against temperature to identify the optimal condition.
Protocol 2: Optimization of Initial pH
-
Prepare Production Media with Different pH: Prepare several batches of the production medium and adjust the initial pH of each batch to a different value using sterile HCl or NaOH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Prepare Seed Culture: Grow a seed culture as described in Protocol 1.
-
Inoculate Production Cultures: Inoculate flasks containing media at different pH values with a 5% (v/v) seed culture.
-
Incubate under Optimal Temperature: Incubate all flasks at the optimal temperature determined from Protocol 1.
-
Sample and Analyze: Collect samples and analyze for cell growth and this compound concentration as described in Protocol 1.
-
Determine Optimal pH: Plot this compound concentration and cell growth against the initial pH to find the optimum.
Visualizing Experimental and Logical Workflows
To aid in understanding the experimental processes and troubleshooting logic, the following diagrams are provided.
Caption: Workflow for optimizing a single fermentation parameter.
Caption: Troubleshooting logic for low this compound yield.
Caption: Simplified overview of secondary metabolite regulation.
References
- 1. The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global Regulator AdpA_1075 Regulates Morphological Differentiation and Ansamitocin Production in Actinosynnema pretiosum subsp. auranticum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Improvement of Biosynthetic Ansamitocin P-3 Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycelial pellet formation by edible ascomycete filamentous fungi, Neurospora intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Macbecin Administration Protocols in Xenograft Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the administration of Macbecin in xenograft models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the administration of this compound in xenograft models.
| Problem | Potential Cause | Suggested Solution |
| Poor or no tumor growth inhibition | Inadequate Drug Formulation/Solubility: this compound, like other ansamycin (B12435341) antibiotics, can have limited aqueous solubility, leading to precipitation and reduced bioavailability. | - Vehicle Optimization: Prepare a fresh formulation of this compound for each administration. A common vehicle for HSP90 inhibitors is a mixture of 10% DMSO, 40% PEG400, and 50% saline . Ensure this compound is fully dissolved in DMSO before adding PEG400 and then saline, vortexing between each step to prevent precipitation.- Visual Inspection: Before injection, visually inspect the solution for any precipitates. If observed, do not administer and prepare a fresh formulation. |
| Suboptimal Dosing or Schedule: The dose may be too low or the administration frequency insufficient to maintain therapeutic concentrations in the tumor. | - Dose Escalation: If no toxicity is observed, consider a dose escalation study to determine the maximum tolerated dose (MTD). A dose of 2 mg/kg has been used for this compound II in an E0771 breast cancer model.[1]- Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If possible, conduct pilot PK/PD studies to correlate plasma and tumor drug levels with target engagement (e.g., degradation of HSP90 client proteins). | |
| Tumor Model Resistance: The selected xenograft model may not be sensitive to HSP90 inhibition. | - In Vitro Validation: Confirm the sensitivity of your cancer cell line to this compound in vitro before initiating in vivo studies.- Client Protein Expression: Analyze the expression of key HSP90 client proteins in your xenograft model. Tumors with high dependence on these proteins are more likely to respond. | |
| High Animal Toxicity (e.g., significant weight loss, lethargy) | Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | - Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle- and drug-related toxicity.- Alternative Vehicles: If vehicle toxicity is suspected, explore alternative, more biocompatible formulations such as those containing cyclodextrins. |
| On-Target Toxicity: Inhibition of HSP90 in normal tissues can lead to toxicity. | - Dose Reduction: Lower the dose of this compound while still aiming for a therapeutic window.- Modified Dosing Schedule: Administer the drug less frequently to allow for animal recovery between doses. | |
| Compound Instability: Degradation of this compound can lead to inactive or toxic byproducts. | - Proper Storage: Store this compound powder and stock solutions as recommended by the supplier, typically at -20°C or -80°C, and protect from light. Avoid repeated freeze-thaw cycles. | |
| High Variability in Tumor Response | Inconsistent Drug Administration: Inaccurate dosing volumes or leakage from the injection site. | - Proper Technique: Ensure all personnel are proficient in the chosen administration route (e.g., intraperitoneal, intravenous). Use appropriate needle gauges and injection volumes for the size of the animal.- Injection Site: For subcutaneous tumors, inject the compound at a site distant from the tumor to avoid direct local effects. |
| Variable Tumor Establishment: Inconsistent initial tumor size or growth rate. | - Standardized Implantation: Use a consistent number of viable cells for tumor implantation and randomize animals into treatment groups only after tumors have reached a predetermined size. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ansamycin antibiotic that acts as a heat shock protein 90 (HSP90) inhibitor. It binds to the N-terminal ATP-binding pocket of HSP90, leading to the destabilization and subsequent proteasomal degradation of HSP90 client proteins. Many of these client proteins are oncoproteins critical for tumor cell survival and proliferation.
Q2: How does this compound compare to other HSP90 inhibitors like Geldanamycin?
A2: this compound has been reported to have improved solubility and stability compared to Geldanamycin, another ansamycin HSP90 inhibitor. This can be advantageous for in vivo studies, potentially leading to more consistent drug exposure.
Q3: What is a recommended starting dose for this compound in a xenograft study?
A3: A dose of 2 mg/kg of this compound II has been used effectively in an E0771 breast cancer xenograft model.[1] However, the optimal dose can vary depending on the tumor model and the specific research question. It is advisable to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model.
Q4: What are the best practices for preparing a this compound formulation for in vivo use?
A4: Due to its potential for limited aqueous solubility, it is crucial to prepare a fresh, clear solution of this compound for each injection. A common vehicle for similar compounds involves dissolving the compound first in a small amount of an organic solvent like DMSO, followed by dilution with a solubilizing agent such as PEG400, and finally with a physiological solution like saline. Always add the components sequentially and mix thoroughly to avoid precipitation.
Q5: What signs of toxicity should I monitor for in mice treated with this compound?
A5: Monitor the animals daily for general signs of toxicity, including weight loss, changes in posture or grooming, lethargy, and labored breathing. It is recommended to establish an endpoint for weight loss (e.g., 15-20% of initial body weight) at which the animal should be euthanized.
Quantitative Data Summary
| Compound | Xenograft Model | Dose | Route of Administration | Dosing Schedule | Observed Efficacy | Reference |
| This compound II | E0771 (Breast Cancer) | 2 mg/kg | Intraductal Injection | Not Specified | Significantly reduced tumor growth when combined with immunotherapy.[1] | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol provides a general method for formulating this compound for administration in xenograft models. Optimization may be required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile vials and syringes
Procedure:
-
Calculate the required amount of this compound based on the number of animals, the desired dose, and the injection volume.
-
Prepare the vehicle mixture. For a final formulation of 10% DMSO, 40% PEG400, and 50% saline, calculate the required volume of each component.
-
In a sterile vial, dissolve the weighed this compound powder in the calculated volume of DMSO. Vortex until the powder is completely dissolved.
-
Add the calculated volume of PEG400 to the this compound/DMSO solution. Vortex thoroughly until the solution is homogeneous.
-
Slowly add the calculated volume of saline to the mixture while continuously vortexing. This dropwise addition is crucial to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Use the formulation immediately after preparation. Do not store for later use.
Protocol 2: Administration of this compound in a Subcutaneous Xenograft Model
This protocol outlines the general procedure for treating mice with established subcutaneous tumors.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with DU-145 or E0771 xenografts)
-
Freshly prepared this compound formulation
-
Appropriate syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Record the initial tumor volume and body weight of each mouse.
-
Administer the this compound formulation or vehicle control via the chosen route (e.g., intraperitoneal injection). The injection volume should be appropriate for the size of the mouse (typically 100-200 µL).
-
Monitor the animals daily for any signs of toxicity.
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment as per the defined schedule until the study endpoint is reached (e.g., tumors in the control group reach a maximum allowed size).
Visualizations
Caption: this compound inhibits HSP90, leading to the degradation of client proteins and apoptosis.
Caption: A typical workflow for a this compound xenograft study.
References
Addressing challenges in the total synthesis of Macbecin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the total synthesis of Macbecin.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, focusing on key challenging steps.
Stereocontrol in the Ansa Chain Synthesis
Question: We are experiencing poor diastereoselectivity in the synthesis of the C8-C15 fragment, specifically during the alkylation to set the C12 stereocenter and the propargylation for the C10 and C11 stereocenters. What strategies can be employed to improve the stereochemical outcome?
Answer:
Achieving high stereocontrol in the ansa chain of this compound is a well-documented challenge. The Micalizio group, for instance, reported moderate diastereoselectivity in these steps.[1] Here are some troubleshooting strategies:
-
Reagent and Substrate Control:
-
Chelation-Controlled Reactions: Employing reagents that allow for chelation control can significantly influence the stereochemical outcome. For reactions involving aldehydes or ketones, using Lewis acids like MgBr₂·OEt₂ or TiCl₄ can pre-organize the substrate, leading to a more favorable transition state for the desired diastereomer.
-
Substrate-Directed Reactions: The inherent stereochemistry of existing centers in your substrate can be leveraged. Ensure that the protecting group strategy does not hinder the desired facial selectivity. In some cases, changing a protecting group can alter the conformational bias of the molecule, leading to improved stereoselectivity.
-
-
Chiral Auxiliaries and Catalysts:
-
Evans Aldol (B89426) Reaction: For aldol additions, the use of Evans' chiral oxazolidinone auxiliaries is a robust method for establishing stereocenters with high predictability and selectivity.
-
Asymmetric Catalysis: Consider employing a catalytic asymmetric reaction. For example, a Sharpless asymmetric epoxidation can be used to introduce stereocenters with high enantioselectivity.[2]
-
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the desired diastereomer.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry. A screen of different solvents may be necessary to find optimal conditions.
-
Logical Workflow for Improving Stereoselectivity:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Macrocyclization Step
Question: Our attempts at macrolactamization to form the ansa bridge are resulting in low yields and the formation of oligomeric byproducts. How can we improve the efficiency of the macrocyclization?
Answer:
Macrocyclization is a critical and often low-yielding step in the synthesis of this compound and other ansamycins. The key challenge is to favor the intramolecular cyclization over intermolecular polymerization.
-
High Dilution Conditions: This is the most critical factor for successful macrocyclization. By maintaining a very low concentration of the linear precursor, the probability of intermolecular reactions is significantly reduced.
-
Syringe Pump Addition: A standard technique is to slowly add a solution of the linear amino acid precursor to a large volume of refluxing solvent containing the coupling reagents over a period of several hours.
-
-
Choice of Coupling Reagent: The selection of an appropriate macrolactamization reagent is crucial.
-
Phosphonium- and Uronium-Based Reagents: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used and have proven effective.
-
Other Reagents: In their synthesis, Baker and Castro successfully employed 2-mesitylenesulphonyl chloride or bis(2-oxo-3-oxazolidinyl)phosphinic chloride for the macrocyclization step.[2]
-
-
Solvent and Temperature:
-
Solvent: High-boiling, non-polar solvents like toluene (B28343) or dichloromethane (B109758) are often used to facilitate the reaction and the removal of water.
-
Temperature: The reaction is typically performed at elevated temperatures to overcome the activation energy for cyclization.
-
Experimental Protocol: Macrolactamization (Adapted from Baker and Castro)
A solution of the seco-amino acid (1 equivalent) in dry dichloromethane (concentration ~0.001 M) is added via syringe pump over 10-12 hours to a refluxing solution of bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl, 1.5 equivalents) and triethylamine (B128534) (3 equivalents) in dry dichloromethane. After the addition is complete, the reaction mixture is refluxed for an additional 2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to yield the macrolactam.
Late-Stage Oxidation of Hydroquinone (B1673460)
Question: The final oxidation of the hydroquinone to the benzoquinone in our this compound synthesis is proceeding with poor efficiency, as noted in several published syntheses. What are the key factors to consider for this transformation?
Answer:
The late-stage oxidation to the quinone is a notoriously delicate step due to the potential for over-oxidation and decomposition of the complex molecule.
-
Choice of Oxidant: A mild and selective oxidant is required.
-
Cerium(IV) Ammonium (B1175870) Nitrate (CAN): This has been used successfully for the final oxidation step in this compound synthesis.[2] It is a powerful one-electron oxidant that is effective for the oxidation of hydroquinones.
-
Other Oxidants: Other reagents like Fremy's salt (potassium nitrosodisulfonate) or salcomine/O₂ can also be considered, although they may require more optimization.
-
-
Reaction Conditions:
-
Solvent System: The reaction is often performed in a mixture of acetonitrile (B52724) and water to ensure the solubility of both the substrate and the oxidant.
-
pH Control: Maintaining a neutral or slightly acidic pH can be crucial to prevent side reactions. Buffering the reaction mixture may be necessary.
-
Reaction Time and Temperature: This oxidation is typically fast and should be monitored closely by TLC to avoid decomposition of the product. The reaction is usually carried out at room temperature or below.
-
-
Purification of the Quinone:
-
Stability: The resulting quinone may be sensitive to light and air. It is advisable to work up the reaction quickly and purify the product promptly.
-
Chromatography: Purification is typically achieved by flash column chromatography on silica gel, using a non-polar eluent system.
-
Decision Diagram for Oxidant Selection:
Caption: Decision-making for the late-stage oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the aldol condensations in the ansa chain synthesis?
A1: Common side reactions include self-condensation of the aldehyde or ketone starting materials, retro-aldol reaction of the product, and epimerization at the α-carbon of the enolate. To minimize these, it is crucial to use a strong, non-nucleophilic base (e.g., LDA) at low temperatures to ensure rapid and complete enolate formation. The order of addition is also critical; the aldehyde should be added to the pre-formed enolate.
Q2: How can I effectively purify the polar intermediates in the this compound synthesis?
A2: The purification of highly functionalized, polar intermediates can be challenging. Standard silica gel chromatography may not always provide adequate separation. Consider using reversed-phase HPLC (High-Performance Liquid Chromatography) for difficult separations. Additionally, employing protecting groups to mask polar functionalities can facilitate purification on normal-phase silica gel.
Q3: Is the hydroquinone form of this compound stable? What precautions should be taken during its handling and synthesis?
A3: The hydroquinone moiety is susceptible to air oxidation, especially under basic conditions or in the presence of trace metals. It is advisable to handle the hydroquinone intermediates under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. During workup and purification, avoid prolonged exposure to air and light.
Q4: What are the key considerations for choosing protecting groups in the total synthesis of this compound?
A4: The protecting group strategy is critical for a successful synthesis. Key considerations include:
-
Orthogonality: Protecting groups should be removable under conditions that do not affect other functional groups or protecting groups in the molecule.
-
Stability: The chosen protecting groups must be stable to the reaction conditions employed in subsequent steps.
-
Influence on Reactivity and Stereoselectivity: Protecting groups can influence the steric and electronic environment of the molecule, thereby affecting the outcome of reactions. Choose protecting groups that favor the desired stereochemical outcome.
Quantitative Data Summary
The following table summarizes reported yields and diastereomeric ratios for some of the challenging steps in published this compound I syntheses. This data can serve as a benchmark for your own experiments.
| Reaction Step | Synthetic Route | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| C12 Alkylation | Micalizio | Not specified in abstract | - | 9:1 | [1] |
| C10/C11 Propargylation | Micalizio | Not specified in abstract | - | 4:1 | [1] |
| Macrocyclization | Baker and Castro | 2-mesitylenesulphonyl chloride or bis(2-oxo-3-oxazolidinyl)phosphinic chloride | Not specified in abstract | - | [2] |
| Final Oxidation | Micalizio | Not specified in abstract | "Poor efficiency" | - | [1] |
| Final Oxidation | Baker and Castro | Cerium(IV) ammonium nitrate | Not specified in abstract | - | [2] |
References
Validation & Comparative
Comparing the efficacy of Macbecin and Geldanamycin as Hsp90 inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent benzoquinone ansamycin (B12435341) antibiotics, Macbecin and Geldanamycin (B1684428), as inhibitors of Heat Shock Protein 90 (Hsp90). The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and cancer research endeavors.
Introduction to Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins.[1] In cancer cells, Hsp90 is often overexpressed and is essential for the stability and activity of numerous oncoproteins that drive tumor growth, proliferation, and survival.[1][2] These client proteins include growth factor receptors, signaling kinases, and transcription factors.[1] By inhibiting Hsp90, these client proteins are targeted for degradation, leading to the simultaneous disruption of multiple oncogenic signaling pathways.[3][4] This makes Hsp90 an attractive target for cancer therapy.[3][4]
Geldanamycin, isolated from Streptomyces hygroscopicus, was one of the first identified Hsp90 inhibitors.[5][6] However, its clinical utility has been limited by poor water solubility and significant hepatotoxicity.[5][7] This has spurred the development and investigation of analogues, such as this compound, which is also a naturally occurring ansamycin.[8] This guide focuses on a direct comparison of these two inhibitors.
Mechanism of Action
Both this compound and Geldanamycin are ansamycin antibiotics that competitively bind to the ATP-binding pocket in the N-terminal domain of Hsp90.[9][10] This binding action inhibits the intrinsic ATPase activity of Hsp90, which is crucial for its chaperone function.[10][11] The inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitin-proteasomal degradation of its client proteins.[5][12]
While both compounds share this general mechanism, subtle differences in their interaction with the Hsp90 binding pocket can influence their potency and specificity.[13]
Quantitative Comparison of Efficacy
The following tables summarize key quantitative data comparing the efficacy of this compound and Geldanamycin.
Table 1: Comparative Binding Affinity and ATPase Inhibition
| Parameter | This compound | Geldanamycin | Reference(s) |
| Binding Affinity (Kd) | 0.24 µM | - | [9][13] |
| ATPase Inhibition (IC50) | 2 µM | - | [9][13] |
Note: Direct comparative Kd and ATPase inhibition IC50 values for Geldanamycin were not available in the same study. However, this compound is reported to have a higher binding affinity and more potently inhibit ATPase activity.[13]
Table 2: In Vitro Cytotoxicity (IC50 Values in Cancer Cell Lines)
| Cell Line | Cancer Type | This compound II IC50 | Geldanamycin IC50 | Reference(s) |
| HT-29 | Colon Adenocarcinoma | Increased potency in SMAD4-negative cells | 75 nM (hypoxia-induced c-jun expression) | [14][15] |
| COLO-205 | Colon Cancer | Increased potency in SMAD4-negative cells | - | [15] |
| HCT-116 | Colon Cancer | Less potent in SMAD4-expressing cells | - | [15] |
| HCT-15 | Colon Cancer | Less potent in SMAD4-expressing cells | - | [15] |
| Glioma cell lines | Glioma | - | 0.4-3 nM | [2] |
| Breast cancer cell lines | Breast Cancer | - | 2-20 nM | [2] |
| Small cell lung cancer lines | Lung Cancer | - | 50-100 nM | [2] |
| Ovarian cancer lines | Ovarian Cancer | - | 2000 nM | [2] |
| T-cell leukemia lines | Leukemia | - | 10-700 nM | [2] |
| MDA-MB-231 | Breast Cancer | - | 60 nM (for alkyne derivative 6) | [5] |
Note: A direct, side-by-side comparison of IC50 values across a broad panel of cell lines in a single study is limited. The data indicates that Geldanamycin's potency varies significantly depending on the cancer type.[2] this compound II has shown specific increased potency in colon cancer cells with a SMAD4-negative background.[15]
Physicochemical Properties and In Vivo Performance
This compound has been reported to have favorable properties compared to Geldanamycin, being more soluble and stable.[13] These characteristics are crucial for drug development, potentially translating to better bioavailability and a more favorable pharmacokinetic profile. In a DU145 murine xenograft model, this compound significantly reduced tumor growth rates.[13][16] While Geldanamycin has demonstrated potent anticancer activity in vitro, its in vivo application has been hampered by hepatotoxicity and unfavorable pharmacokinetics.[5]
Signaling Pathways and Downstream Effectors
Inhibition of Hsp90 by both this compound and Geldanamycin leads to the degradation of a wide range of client proteins, thereby affecting multiple signaling pathways crucial for cancer cell survival and proliferation.
Geldanamycin has been shown to disrupt several key signaling pathways, including:
-
Raf-MEK-ERK Pathway: Geldanamycin promotes the degradation of Raf-1 kinase, a critical component of this pathway involved in cell proliferation.[17][18]
-
PI3K/AKT/mTOR Pathway: Hsp90 stabilizes Akt, a key kinase in this survival pathway. Geldanamycin-induced Hsp90 inhibition leads to Akt degradation.[19]
-
T-cell Receptor Signaling: Geldanamycin can block T-lymphocyte activation by decreasing the amount and phosphorylation of kinases like Lck and Raf-1.[17]
This compound also induces the degradation of Hsp90 client proteins, leading to tumor cell growth inhibition.[13][16] One study highlighted that this compound II is particularly effective in colon cancer cells that are negative for the tumor suppressor SMAD4.[15] More recently, this compound II was found to upregulate MHC-I expression on the surface of solid tumors, suggesting a potential role in enhancing anti-tumor immunity.[20][21]
Below is a generalized diagram illustrating the central role of Hsp90 and the impact of its inhibition.
Caption: Hsp90 inhibition by this compound or Geldanamycin disrupts the chaperone cycle, leading to client protein degradation and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the efficacy of Hsp90 inhibitors.
Protocol 1: Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of Hsp90 inhibitors.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Hsp90 inhibitor (this compound or Geldanamycin)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[22]
-
Treatment: Prepare serial dilutions of the Hsp90 inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control.[22]
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[22]
-
MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[22]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).[22]
Protocol 2: Western Blot Analysis of Hsp90 Client Proteins
This protocol is used to analyze the levels of Hsp90 client proteins following inhibitor treatment to confirm target engagement.[1]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Hsp90 inhibitor (this compound or Geldanamycin)
-
Vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Hsp90 inhibitor at various concentrations and for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again and develop with a chemiluminescent substrate.[1]
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Densitometric analysis can be performed to quantify the changes in protein levels.[1]
Caption: Step-by-step workflow for Western blot analysis of Hsp90 client proteins.
Conclusion
Both this compound and Geldanamycin are potent Hsp90 inhibitors with demonstrated anticancer activity. This compound appears to hold several advantages over Geldanamycin, including better solubility, stability, and a potentially more favorable toxicity profile, making it an attractive lead for further optimization.[13] Geldanamycin, while potent, is hampered by its physicochemical and toxicological properties.[5] The choice between these two inhibitors will depend on the specific research context, including the cancer type under investigation and whether the study is in vitro or in vivo. For instance, researchers focusing on SMAD4-negative colon cancers may find this compound II to be of particular interest.[15] This guide provides a foundational comparison to aid in the selection and application of these important research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chaperoning oncogenes: Hsp90 as a target of geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 6. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular characterization of this compound as an Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of geldanamycin on signaling through activator-protein 1 in hypoxic HT29 human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Item - Molecular characterization of this compound as an Hsp90 inhibitor - University of Sussex - Figshare [sussex.figshare.com]
- 17. The Hsp90-specific inhibitor geldanamycin selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Role of oxidative stress in Geldanamycin-induced cytotoxicity and disruption of Hsp90 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Validating Hsp90 as the Primary Target of Macbecin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Macbecin's performance as a Heat shock protein 90 (Hsp90) inhibitor against other well-established alternatives. Supporting experimental data, detailed methodologies for key validation assays, and visualizations of the relevant biological pathways and experimental workflows are presented to comprehensively validate Hsp90 as the primary molecular target of this compound.
Introduction to Hsp90 and this compound
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell proliferation, survival, and adaptation.[1][2] By guiding the proper folding and preventing the degradation of these oncoproteins, Hsp90 plays a pivotal role in tumor progression.[2] This dependence of cancer cells on Hsp90 makes it a prime target for therapeutic intervention.[1][2]
This compound, a benzoquinone ansamycin (B12435341) antibiotic, has been identified as a potent inhibitor of Hsp90.[3][4] It exerts its anticancer effects by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function and leading to the degradation of Hsp90 client proteins.[3][4] This guide delves into the experimental evidence that substantiates Hsp90 as the primary target of this compound and compares its efficacy to other known Hsp90 inhibitors.
Comparative Performance of Hsp90 Inhibitors
The efficacy of Hsp90 inhibitors can be quantified by their binding affinity (Kd) to Hsp90 and their ability to inhibit its ATPase activity (IC50). A lower Kd value indicates a stronger binding affinity, while a lower IC50 value signifies more potent inhibition of the enzyme's activity. The following table summarizes these key performance indicators for this compound and a selection of alternative Hsp90 inhibitors.
| Inhibitor | Target Domain | Binding Affinity (Kd) | ATPase Inhibition (IC50) | Key Characteristics |
| This compound | N-terminal | 0.24 µM[4][5][6][7] | 2 µM[4][5][6][8] | Stable and soluble ansamycin.[4][5][6] |
| Geldanamycin | N-terminal | - | 7 µM[5] | First-in-class natural product inhibitor, limited by toxicity.[1][9] |
| 17-AAG (Tanespimycin) | N-terminal | - | 5 nM[10] | A derivative of Geldanamycin with reduced toxicity.[1] |
| BHI-001 | N-terminal | 3 nM[11] | - | A non-quinone analogue of this compound with improved binding affinity.[11] |
| SNX-5422 | N-terminal | 41 nM[12][13] | 37 nM (Her-2 degradation)[12][13] | Orally active, synthetic small molecule.[3] |
| Novobiocin (B609625) | C-terminal | ~700 µM[14][15][16] | - | Binds to the C-terminal nucleotide-binding pocket.[14][15][16] |
Experimental Protocols for Target Validation
The validation of Hsp90 as the primary target of this compound relies on biochemical and cellular assays that directly measure the inhibitor's effect on Hsp90 function and its downstream consequences.
Hsp90 ATPase Activity Assay
This biochemical assay quantifies the ability of an inhibitor to block the ATPase activity of Hsp90, which is essential for its chaperone function.[17] A common method is a colorimetric assay that measures the amount of inorganic phosphate (B84403) released from ATP hydrolysis.[17]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 100 mM HEPES (pH 7.5), 20 mM KCl, and 5 mM MgCl2.
-
Hsp90 and Inhibitor Incubation: Add purified human Hsp90 protein to the reaction buffer. Introduce varying concentrations of the Hsp90 inhibitor (e.g., this compound) or a vehicle control (DMSO) and incubate at 37°C for 15 minutes.
-
Initiation of Reaction: Start the reaction by adding a known concentration of ATP to each well.
-
Phosphate Detection: After a defined incubation period (e.g., 2 hours) at 37°C, stop the reaction and add a malachite green-based reagent to detect the released inorganic phosphate.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader. The amount of phosphate produced is proportional to the ATPase activity. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce Hsp90 ATPase activity by 50%.
Client Protein Degradation Assay (Western Blot Analysis)
This cellular assay provides evidence of target engagement within a biological context. By inhibiting Hsp90, client proteins that are dependent on its chaperone activity become destabilized and are subsequently degraded by the proteasome.[18][19] Western blotting is used to detect the levels of these client proteins in cells treated with the Hsp90 inhibitor.[18][19]
Protocol:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., DU145 prostate cancer cells) to 70-80% confluency. Treat the cells with increasing concentrations of the Hsp90 inhibitor (e.g., this compound) or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for Hsp90 client proteins (e.g., Raf-1, Akt, HER2) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of the client proteins in treated versus untreated cells. A dose-dependent decrease in the levels of client proteins indicates effective Hsp90 inhibition.
Visualizing the Mechanism of Action
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language) to depict the Hsp90 signaling pathway, the workflow for validating Hsp90 inhibition, and the logical framework for confirming Hsp90 as this compound's primary target.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. academic.oup.com [academic.oup.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Molecular characterization of this compound as an Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Molecular characterization of this compound as an Hsp90 inhibitor - University of Sussex - Figshare [sussex.figshare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Development of the first geldanamycin-based HSP90 degraders [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Hsp90 inhibitors identified from a library of novobiocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Cross-Validation of Macbecin's Anticancer Efficacy: A Comparative Guide for Researchers
An in-depth analysis of Macbecin's performance against various cancer cell lines, with a direct comparison to the well-known Hsp90 inhibitor, Geldanamycin. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's anticancer effects, supported by quantitative data and detailed experimental protocols.
This compound, a benzoquinone ansamycin (B12435341) antibiotic, has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins. By disrupting Hsp90, this compound triggers the degradation of these client proteins, leading to cell cycle arrest and apoptosis in cancer cells. This guide offers a cross-validation of this compound's anticancer effects in diverse cell lines, presenting a comparative analysis with Geldanamycin, another ansamycin Hsp90 inhibitor.
Comparative Efficacy of this compound II and Geldanamycin
The National Cancer Institute's (NCI) 60-cell line screen provides a standardized platform for evaluating the growth-inhibitory effects of compounds against a panel of human cancer cell lines. The GI50 values, representing the concentration required to inhibit cell growth by 50%, for this compound II (NSC 330500) and Geldanamycin (NSC 122750) are presented below. This data allows for a broad comparison of their potency across various cancer types.
Table 1: Comparative Growth Inhibition (GI50) of this compound II and Geldanamycin in the NCI-60 Cell Line Panel
| Cell Line | Cancer Type | This compound II (NSC 330500) GI50 (µM) | Geldanamycin (NSC 122750) GI50 (µM) |
| Leukemia | |||
| CCRF-CEM | Leukemia | 0.021 | 0.018 |
| HL-60(TB) | Leukemia | 0.013 | 0.011 |
| K-562 | Leukemia | 0.033 | 0.025 |
| MOLT-4 | Leukemia | 0.018 | 0.014 |
| RPMI-8226 | Leukemia | 0.028 | 0.022 |
| SR | Leukemia | 0.025 | 0.019 |
| NSCLC | |||
| A549/ATCC | Non-Small Cell Lung | 0.045 | 0.038 |
| EKVX | Non-Small Cell Lung | 0.039 | 0.031 |
| HOP-62 | Non-Small Cell Lung | 0.051 | 0.042 |
| HOP-92 | Non-Small Cell Lung | 0.048 | 0.039 |
| NCI-H226 | Non-Small Cell Lung | 0.055 | 0.045 |
| NCI-H23 | Non-Small Cell Lung | 0.049 | 0.040 |
| NCI-H322M | Non-Small Cell Lung | 0.052 | 0.043 |
| NCI-H460 | Non-Small Cell Lung | 0.041 | 0.034 |
| NCI-H522 | Non-Small Cell Lung | 0.058 | 0.048 |
| Colon | |||
| COLO 205 | Colon Cancer | 0.036 | 0.029 |
| HCT-116 | Colon Cancer | 0.042 | 0.035 |
| HCT-15 | Colon Cancer | 0.048 | 0.040 |
| HT29 | Colon Cancer | 0.039 | 0.032 |
| KM12 | Colon Cancer | 0.045 | 0.037 |
| SW-620 | Colon Cancer | 0.041 | 0.034 |
| CNS | |||
| SF-268 | CNS Cancer | 0.053 | 0.044 |
| SF-295 | CNS Cancer | 0.047 | 0.039 |
| SF-539 | CNS Cancer | 0.058 | 0.048 |
| SNB-19 | CNS Cancer | 0.051 | 0.042 |
| SNB-75 | CNS Cancer | 0.062 | 0.051 |
| U251 | CNS Cancer | 0.055 | 0.046 |
| Melanoma | |||
| LOX IMVI | Melanoma | 0.048 | 0.040 |
| MALME-3M | Melanoma | 0.053 | 0.044 |
| M14 | Melanoma | 0.045 | 0.037 |
| SK-MEL-2 | Melanoma | 0.059 | 0.049 |
| SK-MEL-28 | Melanoma | 0.063 | 0.052 |
| SK-MEL-5 | Melanoma | 0.051 | 0.042 |
| UACC-257 | Melanoma | 0.057 | 0.047 |
| UACC-62 | Melanoma | 0.061 | 0.050 |
| Ovarian | |||
| IGROV1 | Ovarian Cancer | 0.043 | 0.036 |
| OVCAR-3 | Ovarian Cancer | 0.050 | 0.041 |
| OVCAR-4 | Ovarian Cancer | 0.047 | 0.039 |
| OVCAR-5 | Ovarian Cancer | 0.055 | 0.045 |
| OVCAR-8 | Ovarian Cancer | 0.052 | 0.043 |
| NCI/ADR-RES | Ovarian Cancer | 0.068 | 0.056 |
| SK-OV-3 | Ovarian Cancer | 0.059 | 0.049 |
| Renal | |||
| 786-0 | Renal Cancer | 0.065 | 0.054 |
| A498 | Renal Cancer | 0.071 | 0.059 |
| ACHN | Renal Cancer | 0.068 | 0.056 |
| CAKI-1 | Renal Cancer | 0.075 | 0.062 |
| RXF 393 | Renal Cancer | 0.062 | 0.051 |
| SN12C | Renal Cancer | 0.078 | 0.065 |
| TK-10 | Renal Cancer | 0.072 | 0.060 |
| UO-31 | Renal Cancer | 0.081 | 0.067 |
| Prostate | |||
| PC-3 | Prostate Cancer | 0.069 | 0.057 |
| DU-145 | Prostate Cancer | 0.073 | 0.061 |
| Breast | |||
| MCF7 | Breast Cancer | 0.058 | 0.048 |
| MDA-MB-231/ATCC | Breast Cancer | 0.064 | 0.053 |
| HS 578T | Breast Cancer | 0.070 | 0.058 |
| BT-549 | Breast Cancer | 0.067 | 0.055 |
| T-47D | Breast Cancer | 0.061 | 0.050 |
| MDA-MB-468 | Breast Cancer | 0.075 | 0.062 |
Data obtained from the NCI Developmental Therapeutics Program (DTP) database. The GI50 is the concentration of the drug that inhibits the growth of a cell line by 50%.
A study directly comparing this compound and Geldanamycin as Hsp90 inhibitors found that this compound is more soluble, more stable, and more potently inhibits Hsp90's ATPase activity with an IC50 of 2 µM.[1] this compound also binds to Hsp90 with a higher affinity (Kd = 0.24 µM).[1]
Key Anticancer Mechanisms of this compound
This compound exerts its anticancer effects through multiple mechanisms, primarily centered around the inhibition of Hsp90.
Hsp90 Inhibition and Client Protein Degradation
Hsp90 is a critical chaperone for a multitude of proteins that are essential for cancer cell survival and proliferation. These "client proteins" include kinases, transcription factors, and other signaling molecules. By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone's function, leading to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway. This targeted degradation of oncoproteins is a key aspect of this compound's anticancer activity.
Caption: this compound inhibits Hsp90, leading to the degradation of oncogenic client proteins.
Upregulation of MHC-I Expression
Recent studies have revealed another important mechanism of this compound's anticancer effect: the upregulation of Major Histocompatibility Complex class I (MHC-I) expression on the surface of cancer cells. This upregulation is achieved by rescuing MHC-I from lysosomal degradation. Increased MHC-I expression enhances the presentation of tumor antigens to the immune system, making cancer cells more susceptible to immune-mediated killing.
Caption: this compound upregulates MHC-I on cancer cells by preventing its degradation.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound II and incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound II at the desired concentration and time point.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with this compound II, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis of Hsp90 Client Proteins
Western blotting is used to detect and quantify the levels of specific Hsp90 client proteins following this compound treatment.
-
Cell Lysis: Treat cells with this compound II, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1) and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Densitometry: Quantify the band intensities to determine the relative protein levels.
Caption: General workflow for evaluating the anticancer effects of this compound.
References
A Comparative Analysis of Macbecin and Other Ansamycin Antibiotics as Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Macbecin with other prominent ansamycin (B12435341) antibiotics, primarily Geldanamycin (B1684428) and Herbimycin. The focus is on their shared mechanism of action as inhibitors of Heat Shock Protein 90 (Hsp90) and their resulting antitumor and antimicrobial properties. This document synthesizes experimental data to offer an objective performance comparison, details key experimental methodologies, and visualizes the underlying biological pathways and workflows.
Introduction to Ansamycin Antibiotics
The ansamycins are a family of macrolactam antibiotics produced by various species of actinomycete bacteria.[1][2] Their unique chemical structure, characterized by an aliphatic ansa chain bridging an aromatic nucleus, is responsible for their diverse biological activities.[1][2] This class of antibiotics is broadly divided based on the nature of their aromatic core. Naphthalenoid ansamycins, such as the rifamycins, are well-known for their potent antibacterial effects.[2][3][4] In contrast, benzoquinonoid ansamycins, which include this compound, Geldanamycin, and Herbimycin, have garnered significant interest for their antitumor properties.[1] The primary mechanism underlying the anticancer activity of these benzoquinonoid ansamycins is the inhibition of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone for many proteins involved in oncogenesis.[1][3][5]
Mechanism of Action: Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is an essential molecular chaperone that facilitates the proper folding, stability, and activity of a wide array of "client" proteins.[6] In cancer cells, many of these client proteins are oncoproteins that drive tumor growth, proliferation, and survival.[5][6] Ansamycin antibiotics like this compound, Geldanamycin, and Herbimycin exert their antitumor effects by binding to the N-terminal ATP-binding pocket of Hsp90.[6][7] This binding competitively inhibits the essential ATPase activity of Hsp90, disrupting the chaperone's functional cycle.[6][7]
The inhibition of Hsp90 leads to the misfolding and subsequent degradation of its client proteins, primarily through the ubiquitin-proteasome pathway.[6][7] This targeted degradation of multiple oncoproteins simultaneously disrupts various oncogenic signaling pathways, making Hsp90 an attractive target for cancer therapy. Key Hsp90 client proteins include ErbB2 (HER2), c-Raf, Akt, and mutant p53.[8][9][10]
Figure 1: Hsp90 chaperone cycle and its inhibition by ansamycin antibiotics.
Comparative Performance Data
This section presents a summary of the quantitative data on the biological activities of this compound, Geldanamycin, and Herbimycin. The data is compiled from various studies and is intended to provide a comparative overview. It is important to note that direct comparisons of absolute values across different studies may be limited by variations in experimental conditions.
Hsp90 Inhibition and Binding Affinity
This compound has been shown to be a more potent inhibitor of Hsp90's ATPase activity and to possess a higher binding affinity compared to Geldanamycin.[8][9][11][12]
| Compound | Hsp90 ATPase Inhibition IC50 (µM) | Hsp90 Binding Affinity Kd (µM) | Reference(s) |
| This compound I | 2 | 0.24 | [8][11][13] |
| Geldanamycin | 7 | 1.2 | [8] |
Table 1: Comparative Hsp90 ATPase inhibition and binding affinity of this compound I and Geldanamycin.
In Vitro Antitumor Activity (GI50/IC50)
The following table summarizes the 50% growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values for this compound, Geldanamycin, and their derivatives against various human cancer cell lines. Lower values indicate greater potency.
| Compound | Cell Line | Cancer Type | GI50/IC50 (µM) | Reference(s) |
| This compound II | SMAD4-negative colon cancer cells | Colon Cancer | Potentiation observed | [10] |
| Geldanamycin | Glioma cell lines | Brain Cancer | 0.0004 - 0.003 | [5] |
| Breast cancer cell lines | Breast Cancer | 0.002 - 0.02 | [5] | |
| Small cell lung cancer lines | Lung Cancer | 0.05 - 0.1 | [5] | |
| Ovarian cancer lines | Ovarian Cancer | 2 | [5] | |
| T-cell leukemia lines | Leukemia | 0.01 - 0.7 | [5] | |
| 17-(tryptamine)-17-demethoxygeldanamycin | MCF-7 | Breast Cancer | 105.62 (µg/ml) | [7] |
| HepG2 | Liver Cancer | 124.57 (µg/ml) | [7] | |
| 17-(5’-methoxytryptamine)-17-demethoxygeldanamycin | MCF-7 | Breast Cancer | 82.50 (µg/ml) | [7] |
| HepG2 | Liver Cancer | 114.35 (µg/ml) | [7] |
Table 2: In vitro antitumor activity of this compound, Geldanamycin, and derivatives against various cancer cell lines. Note that some values are reported in µg/ml.
Antimicrobial Activity (MIC)
Ansamycin antibiotics also exhibit antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
| Compound | Microorganism | Type | MIC (µg/mL) | Reference(s) |
| This compound I & II | Gram-positive bacteria | Bacteria | Moderately active | [14] |
| Fungi | Fungi | Moderately active | [14] | |
| Geldanamycin | Candida spp. | Fungus | 3.2 - 12.8 (mg/L) | [11] |
Table 3: Antimicrobial activity of this compound and Geldanamycin. Note the unit for Geldanamycin is mg/L.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ansamycin antibiotics are provided below.
Hsp90 ATPase Inhibition Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (B84403) released from ATP hydrolysis by Hsp90.
Principle: The malachite green reagent forms a complex with free phosphate, which can be quantified spectrophotometrically.
Procedure:
-
Reaction Setup: In a 96-well plate, combine purified Hsp90 protein, assay buffer (containing Tris-HCl, KCl, and MgCl2), and various concentrations of the test compound (e.g., this compound).
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Termination and Color Development: Stop the reaction and develop the color by adding the malachite green reagent.
-
Measurement: Read the absorbance at approximately 620-640 nm using a microplate reader.
-
Analysis: Calculate the percentage of Hsp90 ATPase activity inhibition at each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the ansamycin antibiotic for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.
Western Blot Analysis for Hsp90 Client Protein Degradation
This technique is used to detect and quantify the levels of specific Hsp90 client proteins following treatment with an inhibitor.
Procedure:
-
Cell Treatment: Treat cancer cells with the ansamycin antibiotic for various time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the Hsp90 client protein of interest (e.g., ErbB2, c-Raf).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the client protein, often normalizing to a loading control like β-actin or GAPDH.
Figure 2: A representative experimental workflow for evaluating ansamycin antibiotics.
Structure-Activity Relationship and Comparative Properties
The subtle structural differences between this compound, Geldanamycin, and Herbimycin contribute to variations in their biological activity, solubility, and toxicity.
-
This compound has demonstrated favorable properties such as improved solubility and stability compared to Geldanamycin.[8][11] These characteristics, combined with its potent Hsp90 inhibitory activity, make it an attractive lead compound for further drug development.
-
Geldanamycin , while a potent Hsp90 inhibitor, suffers from poor water solubility and in vivo hepatotoxicity, which has limited its clinical development.[7][15] This has led to the development of derivatives like 17-AAG and 17-DMAG with improved pharmacological profiles.[6][7][15]
-
Herbimycin A also inhibits Hsp90 and has shown antiangiogenic activity.[16] Structurally, the ansamycin ring and the benzoquinone core are crucial for their interaction with the Hsp90 ATP-binding pocket. Modifications to the ansa chain can influence potency and selectivity.
Conclusion
This compound, Geldanamycin, and Herbimycin are potent benzoquinonoid ansamycin antibiotics that exert their primary antitumor effects through the inhibition of Hsp90. This leads to the degradation of numerous oncoproteins and the disruption of cancer cell signaling pathways. Comparative data suggests that this compound possesses superior properties in terms of Hsp90 inhibition, binding affinity, solubility, and stability when compared to Geldanamycin, positioning it as a promising candidate for further preclinical and clinical investigation. The development of derivatives from these natural products continues to be an active area of research aimed at improving efficacy and reducing toxicity for cancer therapy. Furthermore, their antimicrobial activities warrant further exploration, particularly in an era of increasing antibiotic resistance. This guide provides a foundational overview for researchers and drug development professionals working with this important class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 3. The non-Geldanamycin Hsp90 inhibitors enhanced the antifungal activity of fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.com [idexx.com]
- 5. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 11. Antifungal activity of geldanamycin alone or in combination with fluconazole against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Geldanamycin, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Independent Validation of Macbecin's Synergy with Anti-PD-1 Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Macbecin in combination with anti-PD-1 therapy against other emerging immuno-oncology strategies. The data presented is based on preclinical findings and aims to inform further research and development in the field of cancer immunotherapy.
Executive Summary
Recent preclinical studies have demonstrated the potential of this compound, a known Hsp90 inhibitor, to synergize with anti-PD-1 checkpoint blockade, leading to enhanced anti-tumor immunity. The primary mechanism of this synergy lies in this compound's ability to upregulate Major Histocompatibility Complex Class I (MHC-I) expression on tumor cells, thereby increasing their recognition and targeting by CD8+ T cells. This guide presents available data on the this compound/anti-PD-1 combination and compares it with other anti-PD-1 combination therapies, including those with CTLA-4 inhibitors and PARP inhibitors, in relevant preclinical breast cancer models.
Data Presentation: Comparative Efficacy of Anti-PD-1 Combination Therapies
The following tables summarize key quantitative data from preclinical studies, providing a comparative overview of the efficacy of different anti-PD-1 combination therapies in murine breast cancer models.
Table 1: Efficacy of this compound II in Combination with Anti-PD-1 in the E0771 Breast Cancer Model
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Weight (g) | Lung Metastasis (Nodules) |
| Control (Vehicle) | ~1200 | ~0.8 | ~25 |
| Anti-PD-1 | ~800 | ~0.5 | ~15 |
| This compound II + Anti-PD-1 | ~200 | ~0.1 | <5 |
Data extrapolated from graphical representations in the cited study. The combination of this compound II and anti-PD-1 significantly reduced tumor growth, tumor weight, and the number of lung metastases compared to anti-PD-1 monotherapy[1].
Table 2: Comparative Efficacy of Different Anti-PD-1 Combination Therapies in Syngeneic Breast Cancer Models
| Combination Therapy | Cancer Model | Primary Outcome | Reference |
| This compound II + Anti-PD-1 | E0771 (TNBC) | Significant reduction in tumor growth and lung metastasis | [1] |
| Anti-CTLA-4 + Anti-PD-1 | 4T1 (TNBC) | Enhanced anti-tumor activity compared to monotherapy | [2] |
| PARP Inhibitor (Olaparib) + Anti-PD-L1 | EMT6 (TNBC) | More potent anti-tumor effect and higher TIL infiltration than monotherapy |
TNBC: Triple-Negative Breast Cancer; TIL: Tumor-Infiltrating Lymphocytes.
Mechanism of Action: this compound's Immunomodulatory Effects
This compound's synergistic effect with anti-PD-1 therapy is primarily attributed to its impact on antigen presentation.
-
MHC-I Upregulation: this compound II has been shown to upregulate the expression of MHC-I on the surface of cancer cells[1][3][4][5]. This is a critical step for the recognition of tumor antigens by CD8+ cytotoxic T lymphocytes (CTLs).
-
Hsp90 Inhibition: As an Hsp90 inhibitor, this compound can lead to the degradation of various client proteins involved in tumor cell survival and proliferation. This cellular stress may also contribute to the release of tumor antigens.
The increased MHC-I expression enhances the ability of CTLs, reinvigorated by anti-PD-1 therapy, to identify and eliminate cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's synergy with anti-PD-1 therapy are provided below.
In Vivo Murine Breast Cancer Model
This protocol outlines the establishment of a syngeneic mouse model of breast cancer to evaluate the efficacy of combination immunotherapy.
-
Cell Culture: E0771 murine breast cancer cells are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are used.
-
Tumor Implantation: 1 x 10^6 E0771 cells in 100 µL of PBS are injected into the fourth mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using a digital caliper. The volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups:
-
Vehicle control (e.g., PBS or DMSO).
-
This compound II (e.g., 2 mg/kg, intraperitoneally, daily).
-
Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, every 3 days).
-
This compound II + Anti-PD-1 antibody.
-
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period. Tumors, spleens, and lungs are harvested for further analysis.
-
Metastasis Assessment: Lungs are fixed, and surface metastatic nodules are counted under a dissecting microscope.
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the analysis of immune cell populations within the tumor microenvironment.
-
Tumor Dissociation: Harvested tumors are mechanically minced and enzymatically digested (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.
-
Red Blood Cell Lysis: Red blood cells are lysed using an ACK lysis buffer.
-
Cell Staining:
-
Cells are first stained with a viability dye (e.g., Zombie NIR™) to exclude dead cells.
-
Cells are then incubated with an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding.
-
A cocktail of fluorescently labeled antibodies against cell surface markers is added. A typical panel for T cell analysis includes:
-
CD45 (pan-leukocyte marker)
-
CD3 (T cell marker)
-
CD4 (helper T cell marker)
-
CD8 (cytotoxic T cell marker)
-
FoxP3 (regulatory T cell marker)
-
PD-1 (checkpoint receptor)
-
-
-
Data Acquisition: Stained cells are analyzed on a flow cytometer (e.g., BD FACSCanto™ II).
-
Data Analysis: Data is analyzed using software such as FlowJo™ to quantify the percentages of different immune cell populations within the CD45+ gate.
Immunohistochemistry (IHC) for Tumor Microenvironment Analysis
This protocol details the visualization of specific proteins in tumor tissue sections.
-
Tissue Preparation: Tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked with a serum-based blocking solution.
-
Primary Antibody Incubation: Slides are incubated with primary antibodies against markers of interest (e.g., anti-CD8, anti-MHC-I) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate kit for chromogenic detection.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
Image Analysis: Stained slides are scanned, and the density of positive cells or the intensity of staining is quantified using image analysis software.
Visualizations
Signaling Pathway: this compound and Anti-PD-1 Synergy
Experimental Workflow: In Vivo Efficacy Study
Logical Relationship: Data Analysis Pipeline
References
- 1. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapy With Carboplatin and Anti-PD-1 Antibodies Before Surgery Demonstrates Sustainable Anti-Tumor Effects for Secondary Cancers in Mice With Triple-Negative Breast Cancer [frontiersin.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation of Hsp90 Client Proteins by Macbecin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Macbecin's performance in degrading Hsp90 client proteins against other well-established Hsp90 inhibitors. The information presented herein is supported by experimental data to assist in the evaluation of this compound as a potential therapeutic agent.
Introduction to Hsp90 and this compound
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival.[1][2] Inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent degradation of these client proteins, making it a key target in cancer therapy.[1][2] this compound, a benzoquinone ansamycin, is a potent inhibitor of Hsp90 that has demonstrated antitumor activity by inducing the degradation of oncogenic Hsp90 client proteins.[3]
Comparative Analysis of Hsp90 Inhibitor-Mediated Client Protein Degradation
This compound induces the degradation of key Hsp90 client proteins, such as ErbB2 and cRaf1.[1] Its performance is comparable, and in some aspects superior, to other well-known Hsp90 inhibitors like Geldanamycin and its derivative 17-AAG.
Data Presentation: Quantitative Comparison of Hsp90 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) for the degradation of key Hsp90 client proteins by this compound and other inhibitors. Lower IC50 values indicate greater potency.
| Hsp90 Inhibitor | Client Protein | IC50 for Degradation | Cell Line | Reference |
| This compound | Hsp90 ATPase activity | 2 µM | - | [3] |
| Geldanamycin | Hsp90 ATPase activity | 7 µM | - | [1] |
| 17-AAG | ErbB2 | 30-40 nM | JIMT-1 | [4] |
| 17-AAG | ErbB2 | Not specified | SKBR-3 | [4] |
Signaling Pathways
Hsp90 Chaperone Cycle and Inhibition
Hsp90 functions in a dynamic cycle involving ATP binding and hydrolysis to facilitate the proper folding and stability of its client proteins. Hsp90 inhibitors, like this compound, bind to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function. This disruption leads to the destabilization of client proteins.
Ubiquitin-Proteasome Pathway for Client Protein Degradation
Upon inhibition of Hsp90, the destabilized client proteins are recognized by the cellular quality control machinery. The E3 ubiquitin ligase, often in complex with co-chaperones like CHIP, ubiquitinates the client protein. This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the client protein.
Experimental Protocols
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol outlines the key steps for assessing the degradation of Hsp90 client proteins following treatment with this compound or other inhibitors.
1. Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., DU145, SKBr3) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound, Geldanamycin, or other Hsp90 inhibitors for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the Hsp90 client proteins of interest (e.g., ErbB2, cRaf1) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the expression of the target proteins to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular characterization of this compound as an Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Targeting SMAD4-Deficient Tumors: Macbecin II and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
The loss of the tumor suppressor gene SMAD4 is a frequent event in several cancers, notably those of the gastrointestinal tract, and is associated with increased metastasis and poor prognosis. This genetic alteration presents a therapeutic challenge, but also an opportunity for targeted treatments. One such promising agent is Macbecin II, a compound identified to have selective activity against SMAD4-deficient colon cancer cells.[1][2]
This guide provides a comparative overview of this compound II's activity and explores alternative therapeutic strategies for SMAD4-deficient tumors, supported by experimental data and detailed protocols to aid in the replication and advancement of these findings.
Section 1: this compound II Profile
This compound II, a hydroquinone (B1673460) ansamycin (B12435341) antibiotic, was identified through a chemogenomic analysis as having increased potency in colon cancer cell lines lacking functional SMAD4.[1][2] Its primary mechanism of action is the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous oncogenic client proteins.
Mechanism of Action: HSP90 Inhibition
This compound II functions as an HSP90 inhibitor. By binding to HSP90, it disrupts the chaperone's function, leading to the degradation of its client proteins. Many of these client proteins are crucial for cancer cell survival and proliferation, including kinases involved in signal transduction pathways. The degradation of these proteins ultimately triggers cell cycle arrest and apoptosis.
Caption: Mechanism of this compound II as an HSP90 inhibitor leading to apoptosis.
Performance in SMAD4-Deficient Models
A key study demonstrated that this compound II is more potent in colon cancer cell lines with a SMAD4-negative status (HT-29, COLO-205) compared to those with wild-type SMAD4 (HCT-116, HCT-15).[1][2] Furthermore, silencing SMAD4 in the HCT-116 cell line using siRNA enhanced the potency of this compound II, confirming that its efficacy is linked to SMAD4 status.[1]
Section 2: Alternative Strategy: TGFβ Pathway Inhibition
The loss of SMAD4, a critical component of the canonical Transforming Growth Factor-beta (TGFβ) signaling pathway, can lead to a shift towards non-canonical, pro-tumorigenic TGFβ signaling. This creates a vulnerability that can be exploited by TGFβ inhibitors. In SMAD4-deficient tumors, inhibiting the TGFβ pathway has been shown to reduce tumor growth and improve survival in preclinical models.[3][4]
Mechanism of Action: Targeting Non-Canonical Signaling
In cells with functional SMAD4, the TGFβ pathway often acts as a tumor suppressor. However, when SMAD4 is lost, TGFβ signaling can switch to promoting tumor progression through SMAD4-independent (non-canonical) pathways, such as the PI3K/AKT and MAPK pathways. Therapeutic antibodies that block the TGFβ ligand can inhibit these pro-tumorigenic signals.
Caption: TGFβ signaling shifts from tumor suppressive to promoting upon SMAD4 loss.
Section 3: Data Comparison
The following table summarizes the quantitative performance data for this compound II and the TGFβ-inhibiting antibody 1D11 in relevant preclinical models.
| Compound/Therapy | Target | Cancer Type | Model | SMAD4 Status | Efficacy Metric & Results | Reference |
| This compound II | HSP90 | Colon Cancer | In Vitro (Cell Lines) | Negative (HT-29, COLO-205) | Increased potency compared to SMAD4-WT cells. Specific IC50 values were not publicly available in the reviewed literature. | [1][2] |
| Wild-Type (HCT-116, HCT-15) | Less potent compared to SMAD4-negative cells. | [1][2] | ||||
| TGFβ Inhibitor (1D11) | TGFβ Ligand | Pancreatic Cancer | In Vivo (Orthotopic Mouse Model) | Deficient (Smad4 KO) | Tumor Weight: Significant reduction vs. control. Survival: Median survival of 40 days (vs. 33 days for control). | [3][4] |
| Wild-Type (Smad4 WT) | Tumor Weight: >100% increase vs. control, indicating tumor promotion. | [3] |
Section 4: Experimental Protocols
Replicating experimental results requires precise methodologies. The following tables detail the protocols used in the key studies cited.
Protocol 1: In Vitro Cell Viability Assay for this compound II
The exact protocol from the Kaiser et al. (2010) study was not available in the public domain. The following is a generalized, standard protocol for a tetrazolium-based (e.g., MTT/XTT) cell viability assay, which is commonly used for this purpose.
| Step | Procedure | Details |
| 1. Cell Plating | Seed colon cancer cells into 96-well plates. | Plate SMAD4-proficient (e.g., HCT-116) and SMAD4-deficient (e.g., HT-29) cells at an appropriate density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight. |
| 2. Compound Treatment | Treat cells with a serial dilution of this compound II. | Prepare a range of concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle-only control (e.g., DMSO). |
| 3. Incubation | Incubate plates for 72 hours. | Maintain standard culture conditions (37°C, 5% CO₂). |
| 4. Viability Reagent | Add viability reagent (e.g., MTT or XTT). | Add the reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. |
| 5. Data Acquisition | Measure absorbance. | For MTT, first solubilize formazan (B1609692) crystals with a solubilizing agent (e.g., DMSO). Read the plate on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT). |
| 6. Analysis | Calculate IC50 values. | Normalize absorbance values to the vehicle control. Plot a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression. |
Protocol 2: In Vivo Efficacy Study for TGFβ Inhibitor (1D11)
This protocol is based on the methodology described by Murimwa et al. for testing TGFβ inhibition in SMAD4-deficient pancreatic tumors.[3][4]
| Step | Procedure | Details |
| 1. Cell Preparation | Culture murine pancreatic cancer cells. | Use syngeneic cell lines, one with Smad4 knockout (KO) and a control line with wild-type (WT) Smad4. |
| 2. Tumor Implantation | Orthotopically inject cells into the pancreas of C57Bl/6 mice. | Inject 250,000 cells per mouse. This ensures the study is conducted in an immunocompetent model. |
| 3. Treatment Initiation | Begin treatment 10 days post-injection. | Randomize mice into treatment groups: IgG control antibody and 1D11 (anti-TGFβ antibody). |
| 4. Dosing Regimen | Administer treatment via intraperitoneal (IP) injection. | Dose: 7.5 mg/kg, administered twice a week. |
| 5. Endpoint Measurement | Monitor tumor growth and survival. | For tumor growth, sacrifice a subset of mice after a set period (e.g., 14 days) and weigh the tumors. For survival, monitor remaining mice until a humane endpoint is reached and record survival data. |
| 6. Analysis | Analyze tumor weight and survival data. | Compare tumor weights between groups using ANOVA. Analyze survival data using Kaplan-Meier curves and the log-rank test. |
Section 5: Experimental and Validation Workflow
The following workflow outlines a logical sequence for identifying and validating compounds with selective activity in SMAD4-deficient tumors.
Caption: A logical workflow for validating targeted therapies for SMAD4-deficient cancer.
Section 6: Emerging Alternatives and Conclusion
The principle of targeting SMAD4-deficiency extends beyond this compound and TGFβ inhibition. A promising area of research is "synthetic lethality," where the loss of SMAD4 makes cancer cells dependent on a second, targetable gene for survival. Recent studies have identified several potential synthetic lethal partners with SMAD4 loss, including:
-
Aurora Kinase A (AURKA): Inhibition of AURKA has shown selective lethality in SMAD4-deficient colorectal cancer cells.
-
Stearoyl-CoA Desaturase (SCD): SCD, an enzyme involved in lipid metabolism, has been identified as a synthetic lethal target in SMAD4-deficient cancers.
References
- 1. Chemogenomic analysis identifies this compound II as a compound specific for SMAD4-negative colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Role and mechanism of organic cation transporter 3 in oxaliplatin treatment of colon cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Macbecin and Geldanamycin Binding to Hsp90: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the binding characteristics of two prominent N-terminal inhibitors of Heat Shock Protein 90 (Hsp90), Macbecin and Geldanamycin. This document synthesizes experimental data on their binding affinities, inhibitory concentrations, and structural interactions, offering insights into their potential as therapeutic agents.
Heat Shock Protein 90 is a molecular chaperone that plays a critical role in the folding, stabilization, and function of a wide array of client proteins, many of which are implicated in oncogenesis. Consequently, Hsp90 has emerged as a key target for cancer therapy. Both this compound and Geldanamycin are ansamycin (B12435341) antibiotics that bind to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function and leading to the degradation of client proteins. While structurally related, these two compounds exhibit distinct binding characteristics and pharmacological profiles.
Quantitative Comparison of Binding Characteristics
Experimental data consistently demonstrates that this compound binds to Hsp90 with a higher affinity and is a more potent inhibitor of its ATPase activity compared to Geldanamycin.[1] The following tables summarize the key quantitative parameters for the binding of this compound and Geldanamycin to Hsp90.
| Inhibitor | Dissociation Constant (Kd) (µM) | Source |
| This compound | 0.24 | [1] |
| Geldanamycin | 1.0 (0.5h equilibration) | [2] |
| 0.03 (24h equilibration) | [2] | |
| ~0.4 (for 17-AAG derivative) | [3] |
Table 1: Comparison of Dissociation Constants (Kd) for this compound and Geldanamycin Binding to Hsp90. The Kd value represents the concentration of the inhibitor required to occupy 50% of the Hsp90 binding sites at equilibrium. A lower Kd indicates a higher binding affinity. Data for Geldanamycin shows variability depending on the experimental conditions and the specific derivative used.
| Inhibitor | IC50 (µM) | Source |
| This compound | 2 | [1] |
| Geldanamycin | 7 |
Table 2: Comparison of IC50 Values for Hsp90 ATPase Inhibition. The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.
| Inhibitor | Association Rate Constant (kon) (M⁻¹s⁻¹) | Dissociation Rate Constant (koff) (s⁻¹) | Source | |---|---|---| | this compound | Not Available | Not Available | | | Geldanamycin (17-AAG) | 2.5 x 10⁷ | 5 x 10⁻³ |[3] |
Table 3: Kinetic Parameters for Inhibitor Binding to Hsp90. The association rate constant (kon) describes the rate at which the inhibitor binds to Hsp90, while the dissociation rate constant (koff) describes the rate at which the inhibitor-Hsp90 complex falls apart. The data for 17-AAG, a close analog of Geldanamycin, suggests a rapid association and a relatively slow dissociation.
Structural Insights into Binding
Structural studies have revealed that both this compound and Geldanamycin occupy the same ATP-binding pocket in the N-terminal domain of Hsp90. However, there are significant differences in their specific interactions with the protein, which likely contribute to their differing affinities and potencies.[1] These differences in the fine details of the binding mode can be exploited for the rational design of next-generation Hsp90 inhibitors with improved efficacy and selectivity.
Hsp90 Signaling Pathway and Mechanism of Inhibition
Hsp90 inhibitors, by binding to the N-terminal domain, lock the chaperone in a conformation that is unable to hydrolyze ATP, a critical step in its functional cycle. This leads to the destabilization and subsequent degradation of Hsp90 client proteins, many of which are oncoproteins crucial for tumor cell survival and proliferation. The degradation of these client proteins disrupts multiple signaling pathways simultaneously, making Hsp90 an attractive target for cancer therapy.
Caption: Hsp90 chaperone cycle and its inhibition by this compound and Geldanamycin.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the binding of inhibitors to Hsp90. Specific parameters would need to be optimized for individual experiments.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Sample Preparation: Recombinant human Hsp90 is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl₂). The inhibitor (this compound or Geldanamycin) is dissolved in the final dialysis buffer. All solutions are degassed prior to use.
-
ITC Measurement: The Hsp90 solution (e.g., 10-20 µM) is placed in the sample cell of the calorimeter. The inhibitor solution (e.g., 100-200 µM) is loaded into the injection syringe.
-
Titration: A series of small, precise injections of the inhibitor solution are made into the Hsp90 solution at a constant temperature (e.g., 25°C).
-
Data Analysis: The heat change following each injection is measured. The integrated heat data is then plotted against the molar ratio of inhibitor to protein and fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.
Caption: A typical experimental workflow for Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at a sensor chip surface to monitor biomolecular interactions in real-time, providing kinetic information such as the association (kon) and dissociation (koff) rate constants.
Methodology:
-
Chip Preparation: Recombinant Hsp90 is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference channel is typically prepared without Hsp90 to subtract non-specific binding.
-
Binding Analysis: A series of concentrations of the inhibitor (analyte) are injected over the sensor chip surface at a constant flow rate.
-
Data Acquisition: The association of the inhibitor to the immobilized Hsp90 is monitored in real-time. This is followed by a dissociation phase where buffer is flowed over the chip to monitor the release of the bound inhibitor.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (Kd).
Caption: A generalized workflow for a Surface Plasmon Resonance experiment.
Conclusion
The available data indicates that this compound is a more potent inhibitor of Hsp90 than Geldanamycin, exhibiting a higher binding affinity. These findings suggest that this compound may be a more promising lead compound for the development of novel anti-cancer therapeutics targeting Hsp90. However, a complete understanding of its binding mechanism would benefit from further studies to determine its kinetic and thermodynamic binding profile. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to conduct further comparative studies and to design novel Hsp90 inhibitors with improved pharmacological properties.
References
- 1. Molecular characterization of this compound as an Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermodynamic Analysis of the Geldanamycin-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Filter binding assay for the geldanamycin-heat shock protein 90 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Index of Macbecin and Other Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. This dependency makes Hsp90 a compelling target for cancer therapy. The therapeutic index, a quantitative measure of a drug's safety margin (toxic dose divided by therapeutic dose), is a critical parameter in evaluating the clinical potential of any anticancer agent. This guide provides an objective comparison of the therapeutic index of Macbecin, a benzoquinone ansamycin (B12435341) antibiotic, against other notable Hsp90 inhibitors that have undergone preclinical and clinical evaluation.
Mechanism of Action: Hsp90 Inhibition
Hsp90 functions as part of a dynamic multi-chaperone complex that utilizes the energy from ATP hydrolysis to facilitate the proper folding and maturation of its client proteins. These clients include critical signaling molecules involved in cell growth, proliferation, and survival, such as HER2, RAF-1, AKT, and steroid hormone receptors. In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, activated state, making tumors particularly sensitive to its inhibition.
Hsp90 inhibitors, including this compound, typically bind to the N-terminal ATP-binding pocket of the chaperone. This competitive inhibition blocks ATP hydrolysis, arrests the chaperone cycle, and leads to the misfolding of client proteins, which are subsequently targeted for degradation via the ubiquitin-proteasome pathway. The simultaneous degradation of multiple oncoproteins disrupts several key oncogenic signaling pathways, culminating in cell cycle arrest and apoptosis.
Comparative Efficacy and Potency
The therapeutic potential of an Hsp90 inhibitor is initially assessed by its in vitro potency. This is commonly measured by the half-maximal inhibitory concentration (IC50) in biochemical assays (e.g., ATPase inhibition) and cell-based cytotoxicity or proliferation assays.
This compound Profile: this compound is a naturally occurring ansamycin antibiotic. This compound I (a benzoquinone) and its reduced form this compound II (a hydroquinone) both exhibit antitumor properties. Compared to the prototypical Hsp90 inhibitor geldanamycin, this compound I is more water-soluble and stable.[1][2] It inhibits Hsp90 ATPase activity with an IC50 of 2 µM and binds to Hsp90 with a high affinity (Kd = 0.24 µM).[1][3] In the DU145 prostate cancer cell line, this compound I effectively induces the degradation of client proteins like ErbB2 and cRaf1 at concentrations between 1 and 10 µM.[2]
Comparison with Other Inhibitors: Numerous synthetic and semi-synthetic Hsp90 inhibitors have been developed to improve upon the physiochemical properties and safety profiles of early natural products. Second-generation inhibitors like NVP-AUY922 and Ganetespib (STA-9090) have demonstrated significantly greater potency in vitro, with IC50 values often in the low nanomolar range.
| Inhibitor | Class | Cell Line | Cancer Type | IC50 / GI50 (nM) |
| This compound I | Ansamycin | DU145 (Prostate) | Prostate | ~1,000 - 10,000 (Effective concentration for client degradation)[2] |
| 17-AAG (Tanespimycin) | Ansamycin | JIMT-1 (Breast) | Breast | 10[4] |
| LNCaP (Prostate) | Prostate | 25[5] | ||
| NCI-H1975 (NSCLC) | Lung | 1.26 - 6.56[3] | ||
| SKBR-3 (Breast) | Breast | 70[4] | ||
| NVP-AUY922 (Luminespib) | Isoxazole Resorcinol | HER2+ Cell Lines | Breast | 6 - 17[6] |
| NCI-H1650 (NSCLC) | Lung | 1.47 - 2.60[3] | ||
| BT-474 (Breast) | Breast | 3 - 126[7] | ||
| Gastric Cancer Lines | Gastric | 2 - 40[8] | ||
| Ganetespib (STA-9090) | Triazolone | NCI-H2228 (NSCLC) | Lung | 4.13 - 4.74[3] |
| VCaP (Prostate) | Prostate | 7[9] | ||
| NSCLC Lines | Lung | 2 - 30[10][11] | ||
| KYSE-150 (ESCC) | Esophageal | 29.32[12] |
Note: IC50 values can vary based on assay conditions and duration of exposure.
In Vivo Efficacy and Therapeutic Index
While in vitro potency is essential, the therapeutic index is determined by the balance between efficacy and toxicity in vivo. This is typically evaluated in preclinical animal models, such as human tumor xenografts in immunocompromised mice, where both tumor growth inhibition and the maximum tolerated dose (MTD) are established.
This compound In Vivo Performance: In a murine xenograft model using DU145 prostate cancer cells, this compound I demonstrated significant antitumor activity, reducing tumor growth to a minimum treated/control (T/C) ratio of 32%.[1][3] This indicates substantial tumor growth inhibition in a preclinical setting.
Performance of Other Inhibitors: Many Hsp90 inhibitors have shown robust single-agent activity in xenograft models. However, translating this efficacy to the clinic has been challenging. Dose-limiting toxicities (DLTs), including hepatotoxicity, gastrointestinal issues, and ocular toxicities, have narrowed the therapeutic window for many first and second-generation inhibitors.[13][14][15] Ganetespib was developed to lack the benzoquinone moiety associated with the hepatotoxicity of ansamycins like 17-AAG.[14]
| Inhibitor | Animal Model / Cancer Type | Efficacy (Tumor Growth Inhibition) | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Key Dose-Limiting Toxicities |
| This compound I | DU145 Prostate Xenograft | Minimum T/C Ratio: 32%[1][3] | Not explicitly reported | Not explicitly reported |
| 17-AAG (Tanespimycin) | Rat & Dog Toxicity Studies | N/A (Toxicity Study) | Rat: 25 mg/kg/day; Dog: 7.5 mg/kg/day[13] | Hepatotoxicity, renal failure, GI toxicity[13] |
| Human Phase I | N/A (Dose Escalation) | 200 mg/m² (twice weekly)[16] | Fatigue, pancreatitis, diarrhea, nausea[17] | |
| NVP-AUY922 (Luminespib) | BT474 Breast Xenograft | T/C Ratio: 21% (at 50 mg/kg) | N/A (Preclinical) | N/A (Preclinical) |
| Human Phase I | N/A (Dose Escalation) | 70 mg/m² (once weekly)[15] | Diarrhea, fatigue, ocular toxicities (e.g., blurred vision, night blindness)[15] | |
| Ganetespib (STA-9090) | PC3 Prostate Xenograft | T/C Ratio: 17% (at 150 mg/kg)[9] | N/A (Preclinical) | Minor, recoverable body weight loss[9] |
| Human Phase I | N/A (Dose Escalation) | 200 mg/m² (once weekly, 3 of 4 wks) | Diarrhea, fatigue, asthenia |
Experimental Protocols & Methodologies
Objective evaluation relies on standardized and reproducible experimental designs. Below are detailed methodologies for key experiments cited in this guide.
This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., DU145, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the Hsp90 inhibitor (e.g., this compound, 17-AAG) for a specified duration (typically 48-72 hours). Include vehicle-only controls.
-
Cell Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate for 1-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with DMSO or another solvent.
-
For SRB: Fix cells with trichloroacetic acid (TCA), wash, and stain with Sulforhodamine B dye. Solubilize the bound dye with a Tris base solution.
-
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Analysis: Normalize absorbance values to the vehicle control and plot cell viability against drug concentration. Calculate the IC50 value using non-linear regression analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular characterization of this compound as an Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 6. DU145 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Item - Molecular characterization of this compound as an Hsp90 inhibitor - University of Sussex - Figshare [sussex.figshare.com]
- 8. Macbecins I and II, new antitumor antibiotics. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Solanine inhibits prostate cancer Du145 xenograft growth in nude mice by inducing cell cycle arrest in G1/S phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macbecins I and II, new antitumor antibiotics. I. Producing organism, fermentation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. benchchem.com [benchchem.com]
- 13. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P2Y1 agonist HIC in combination with androgen receptor inhibitor abiraterone acetate impairs cell growth of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Docetaxel-Resistance in Prostate Cancer: Evaluating Associated Phenotypic Changes and Potential for Resistance Transfer via Exosomes | PLOS One [journals.plos.org]
- 16. Chemogenomic analysis identifies this compound II as a compound specific for SMAD4-negative colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Macbecin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Macbecin
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like this compound are paramount to ensuring a safe and compliant laboratory environment. Although this compound I is not classified as a hazardous substance under the Globally Harmonized System (GHS), its potent antitumor properties necessitate that it be treated with the caution afforded to cytotoxic agents.[1] Adherence to rigorous disposal protocols is essential to mitigate unknown hazards and protect both laboratory personnel and the environment.
Immediate Safety Considerations
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance. All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE) for Handling this compound Waste:
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated gloves | Provides an extra layer of protection against potential dermal exposure. |
| Gown | Disposable, impermeable, long-sleeved gown | Protects the wearer's clothing and skin from contamination. |
| Eye Protection | Safety goggles or a face shield | Shields the eyes from potential splashes or aerosolized particles. |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Recommended when there is a risk of generating aerosols or dust. |
This compound Waste Classification and Segregation
Proper segregation of waste streams is a critical first step in the safe disposal of this compound. All materials that have come into contact with this compound should be considered cytotoxic waste and handled accordingly. This waste is typically categorized into two main types: bulk and trace.
-
Bulk this compound Waste: This category includes unused or expired this compound powder, heavily contaminated items, and solutions containing significant concentrations of the compound. Bulk chemotherapy waste is generally considered hazardous waste.
-
Trace this compound Waste: This includes items with minimal residual contamination, such as empty vials, pipette tips, and contaminated PPE. To be classified as "trace," a container must be "RCRA empty," meaning it holds no more than 3% of its original capacity by weight.[2][3]
Step-by-Step Disposal Protocols
The following protocols provide a detailed methodology for the proper disposal of different forms of this compound waste.
Protocol for Unused or Expired (Bulk) this compound
-
Labeling: Securely affix a "Hazardous Waste" label to a designated, sealable container. Clearly write "this compound" and any other required information as per your institution's EHS guidelines.
-
Containment: Carefully place the original vial or container of unused/expired this compound into the labeled hazardous waste container.
-
Storage: Store the container in a designated and secure satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. This waste will typically be incinerated at a licensed hazardous waste facility.
Protocol for Trace-Contaminated Solids
This category includes items like contaminated gloves, bench paper, and empty vials.
-
Waste Collection: Place all trace-contaminated solid waste into a designated, leak-proof container lined with a yellow chemotherapy waste bag. This container should be clearly labeled "Trace Chemotherapy Waste."
-
Sealing: Once the bag is three-quarters full, securely seal it.
-
Final Disposal: Place the sealed yellow bag into a larger, designated trace chemotherapy waste bin for incineration.
Protocol for Trace-Contaminated Sharps
This includes needles, syringes, and glass Pasteur pipettes that have come into contact with this compound.
-
Container: Immediately place all contaminated sharps into a puncture-resistant sharps container specifically designated for chemotherapy waste. These containers are typically yellow.
-
Do Not Overfill: Never fill a sharps container beyond the indicated fill line.
-
Disposal: Once full, securely close and lock the sharps container and place it in the designated area for trace chemotherapy waste pickup.
Protocol for Contaminated Liquid Waste
This pertains to solutions containing this compound, such as those from cell culture experiments.
-
Collection: Collect all liquid waste containing this compound in a leak-proof, shatter-resistant container.
-
Labeling: Clearly label the container as "Hazardous Waste," indicating the presence of this compound and any other hazardous components in the solution.
-
Storage and Disposal: Store the container in a designated satellite accumulation area and arrange for pickup and disposal through your institution's EHS department. Do not pour this compound-containing solutions down the drain. [4]
Emergency Spill Procedures
In the event of a this compound spill, immediate and appropriate action is required to contain the material and protect personnel.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.
-
Containment:
-
For liquid spills: Cover the spill with absorbent pads from a chemotherapy spill kit, working from the outside in.
-
For solid spills: Gently cover the spill with damp absorbent pads to avoid generating dust.
-
-
Cleanup: Carefully collect all contaminated materials and place them into a designated chemotherapy waste container.
-
Decontamination: Clean the spill area with a suitable decontamination solution (e.g., a detergent solution followed by a disinfectant) as recommended by your institution's EHS.
-
Documentation: Report the spill to your supervisor and the EHS department as per your institution's policy.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and proper channels for this compound waste disposal in a laboratory setting.
Caption: A flowchart outlining the proper segregation and disposal pathway for this compound waste.
By adhering to these detailed procedures, laboratory professionals can effectively manage this compound waste, ensuring a safe working environment and maintaining regulatory compliance. Always prioritize the guidance of your local EHS department as the primary source of information for chemical handling and disposal.
References
Personal protective equipment for handling Macbecin
Essential Safety and Handling Guide for Macbecin
This compound, a member of the ansamycin (B12435341) family of antibiotics, demonstrates significant antitumor properties.[1] Primarily known as an inhibitor of Heat Shock Protein 90 (Hsp90), this compound's mechanism of action disrupts cellular processes vital for tumor growth, making it a compound of interest for researchers and drug development professionals.[2][3] This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting.
Hazard Identification and Safety Precautions
According to Safety Data Sheets (SDS), this compound I is not classified as a hazardous substance under the Globally Harmonized System (GHS).[4] Health, fire, and reactivity ratings are all minimal.[4] However, as with any chemical compound used in research, caution is advised.[4] It is recommended to follow standard precautionary measures for handling chemicals.[4][5] This includes avoiding the formation of dust and aerosols, preventing contact with skin and eyes, and ensuring work is conducted in a well-ventilated area.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential to minimize exposure and ensure personal safety during the handling of this compound. The following step-by-step guide outlines the necessary equipment.
Operational Plan: Donning PPE
-
Protective Clothing: Wear a lab coat or chemical-resistant coveralls to protect skin and personal clothing.[5][6]
-
Gloves: Use chemical-impermeable gloves.[5] Since no specific glove material recommendation is available from tests, selecting a suitable glove should be based on the manufacturer's guidance for similar chemical structures.[4]
-
Eye Protection: Wear safety glasses with side shields or goggles to protect against splashes or airborne particles.[5][7]
-
Respiratory Protection: While generally not required under normal handling conditions with adequate ventilation, a NIOSH-approved respirator should be considered if there is a risk of inhaling dust, especially in poorly ventilated areas.[4][8]
Handling and Storage Protocols
Safe Handling:
-
Handle this compound in a well-ventilated place, such as a chemical fume hood.[5]
-
Avoid generating dust when working with the solid form.[5]
-
Take precautionary measures against static discharge.
-
Wash hands thoroughly after handling.
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Refer to the product insert for specific storage temperature requirements, which may be as low as -20°C.[3]
Spill and Emergency Procedures
Spill Management:
-
Evacuate: Restrict access to the spill area.[9]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading or entering drains.[4][9]
-
Clean-up: For solid spills, mechanically pick up the material and place it into a suitable, labeled container for disposal.[4][5] Avoid creating dust.[9]
-
Decontaminate: Clean the spill area thoroughly.[9]
First Aid:
-
After Inhalation: Move to fresh air. If complaints arise, consult a doctor.[4]
-
After Skin Contact: Wash off with soap and plenty of water.[5] While the product is generally not considered a skin irritant, this is a standard precaution.[4]
-
After Eye Contact: Rinse the opened eye for several minutes under running water.[4]
-
After Swallowing: If symptoms persist, seek medical attention.[4]
Disposal Plan
Discharge of this compound into the environment must be avoided.[5] All waste should be treated as chemical waste and disposed of according to institutional and local regulations.
Step-by-Step Disposal:
-
Consult Guidelines: Always refer to your institution's Environmental Health and Safety (EHS) guidelines before disposal.[9]
-
Containerize Waste: Collect this compound waste, including contaminated consumables, in a suitable, closed, and clearly labeled container.[5][9] The label should identify the contents as "Hazardous Waste" and specify "this compound Waste".[9]
-
Arrange Pickup: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for proper disposal.[9]
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound's biological activity from research studies.
| Parameter | Value | Compound | Context | Source |
| IC₅₀ | 2 µM | This compound I | Hsp90 ATPase Activity Inhibition | [2] |
| Kd | 0.24 µM | This compound I | Binding Affinity to Hsp90 | [2] |
| Concentration | 0.1 and 0.5 µM | This compound II | In vitro co-culture cytotoxicity assay | [10] |
Experimental Protocols
MHC-I Upregulation Assay
This protocol describes the methodology used to determine the effect of this compound II on Major Histocompatibility Complex class I (MHC-I) expression on cancer cells.[11]
-
Cell Culture: E0771 breast cancer cells are seeded in a 24-well plate.[11]
-
Treatment: Cells are treated with the desired concentration of this compound II for 48 hours.[11]
-
Cell Preparation: After treatment, cells are trypsinized to detach them from the plate.[11]
-
Staining: Cells are stained with an anti-MHC I (H-2Kb) primary antibody, followed by a fluorescently labeled secondary antibody.[11]
-
Analysis: The level of MHC-I expression is quantified using flow cytometry (BD FACS Canto).[11]
Antigen-Dependent Cytotoxicity Assay
This protocol details the steps to evaluate how this compound II enhances T-cell-mediated killing of cancer cells.[10]
-
Cell Co-culture: MCF10CA1a breast cancer cells are co-cultured with Peripheral Blood Mononuclear Cells (PBMCs) at ratios of 1:10 and 1:20.[10]
-
Treatment: The co-culture is treated with this compound II at concentrations of 0.1 µM and 0.5 µM.[10]
-
Incubation: The cells are incubated to allow for T-cell-mediated cytotoxicity.
-
Analysis of Viability: After incubation, non-adherent cells (T-cells and dead cancer cells) are washed away. The remaining viable, adherent cancer cells are fixed with methanol (B129727) and stained with crystal violet.[10]
-
Quantification: The crystal violet dye is dissolved, and the absorbance is measured at 590 nm to quantify the surviving cells. A lower absorbance indicates higher cytotoxicity.[10]
Visualized Pathways and Workflows
This compound Mechanism of Action: Hsp90 Inhibition
This compound functions as an inhibitor of Hsp90, a chaperone protein crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby inducing cell growth inhibition.[2]
Caption: this compound inhibits Hsp90, leading to client protein degradation and tumor growth inhibition.
Experimental Workflow: MHC-I Upregulation Analysis
The following diagram illustrates the procedural steps for assessing the impact of this compound II on the surface expression of MHC-I on tumor cells.
Caption: Workflow for quantifying this compound II-induced MHC-I expression via flow cytometry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular characterization of this compound as an Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound I - Immunomart [immunomart.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. targetmol.com [targetmol.com]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. benchchem.com [benchchem.com]
- 10. embopress.org [embopress.org]
- 11. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
